molecular formula C9H11N3 B15236351 (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B15236351
M. Wt: 161.20 g/mol
InChI Key: WLWOZGUOZMZUKJ-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 933698-20-5) is a high-value chemical building block with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . This compound belongs to the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Researchers value this scaffold for its prevalence in drug discovery, particularly due to its documented anti-inflammatory properties . Imidazo[1,2-a]pyridine-based compounds are being actively investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease, where they have shown potential to combat neuronal inflammation, a key pathological factor . The primary amine functional group on the methanamine side chain makes this molecule an excellent synthon for further chemical elaboration, enabling the synthesis of more complex molecules, amide couplings, and the creation of molecular hybrids for structure-activity relationship (SAR) studies . Please handle with care according to safety guidelines. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Not for human or veterinary use.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-9-11-6-8(5-10)12(7)9/h2-4,6H,5,10H2,1H3

InChI Key

WLWOZGUOZMZUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(N12)CN

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 5-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the therapeutic landscape, chemical synthesis, and pharmacological rationale for 5-methylimidazo[1,2-a]pyridine derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). While the 6- and 8-substituted variants are widely explored, the 5-methylimidazo[1,2-a]pyridine derivatives represent a unique and underutilized chemical space.

The defining feature of the 5-methyl derivative is the peri-interaction between the methyl group at position C5 and substituents at position C3. This steric clash forces substituents at C3 out of planarity, creating a twisted conformation that is critical for:

  • Selectivity: Fitting into orthogonal hydrophobic pockets in kinases (e.g., PDGFR, PI3K).

  • Metabolic Stability: Blocking the C5 position from oxidative metabolism.

  • P-CAB Activity: Enhancing binding affinity in Potassium-Competitive Acid Blockers by locking the conformation.

Chemical Foundation & The "Peri-Effect"

Structural Numbering & Logic

To understand the 5-methyl derivative, one must master the ring numbering which dictates the synthesis starting material.

  • Bridgehead Nitrogen: Position 4.

  • Peri-Position: Position 5 (adjacent to the bridgehead).

  • Synthesis Origin: A methyl group at the 6-position of the starting 2-aminopyridine becomes the 5-methyl group in the final fused ring system.

The Peri-Effect (Steric Control)

Unlike the 6-methyl (Zolpidem-like) or 7-methyl isomers, the 5-methyl group exerts a profound steric influence on the C3 position.

  • Planarity: In unsubstituted imidazo[1,2-a]pyridines, a C3-aryl group tends to be coplanar with the bicyclic core to maximize

    
    -
    
    
    
    conjugation.
  • The 5-Methyl Twist: The 5-methyl group sterically clashes with the C3-substituent, forcing the C3-aryl ring to rotate (often 40–60°). This "pre-organized" twisted conformation is often required to bind to sterically demanding ATP-binding sites in kinases, reducing the entropic penalty of binding.

Experimental Protocols: Synthesis

The most robust route to 5-methylimidazo[1,2-a]pyridine derivatives is the condensation of 6-methylpyridin-2-amine with


-haloketones.
Visualization: Synthesis Pathway

G SM1 6-Methylpyridin-2-amine INTER Intermediate (N-Alkylation) SM1->INTER EtOH, Reflux Nu: Attack SM2 α-Haloketone (e.g., 2-bromo-1-arylethanone) SM2->INTER PROD 5-Methylimidazo[1,2-a]pyridine Derivative INTER->PROD Cyclization - H2O, - HBr

Caption: Condensation strategy for 5-methyl derivatives. Note that the 6-methyl on the pyridine becomes the 5-methyl on the fused system.

Detailed Protocol: Synthesis of 2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine

Objective: Synthesize a 5-methyl core to evaluate steric tolerance.

Reagents:

  • 6-Methylpyridin-2-amine (1.0 eq)

  • 2-Bromo-1-(2-bromophenyl)ethanone (1.0 eq)

  • Sodium Bicarbonate (

    
    ) (1.5 eq)
    
  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 6-methylpyridin-2-amine (2.52 g, 23.38 mmol) in Ethanol (65 mL).

  • Addition: Add 2-bromo-1-(2-bromophenyl)ethanone (6.5 g, 23.38 mmol) and

    
      (2.9 g, 35.07 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) until the starting amine is consumed.
    
  • Workup: Cool the reaction mixture to room temperature. The product may precipitate.

  • Isolation: Filter the solid. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Partition the residue between Water and Dichloromethane (DCM). Wash the organic layer with Brine, dry over anhydrous

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Ether to yield the target compound as a pale yellow solid.

Yield Expectation: 40–65%. Validation:


 NMR should show a singlet for the methyl group at 

ppm.

Therapeutic Applications & Pharmacology[2][3][4][5][6][7][8][9]

Potassium-Competitive Acid Blockers (P-CABs)

The imidazo[1,2-a]pyridine scaffold is a bioisostere for the pyrrole core found in Vonoprazan .[2]

  • Mechanism: These derivatives inhibit the gastric

    
    -ATPase by competing reversibly with 
    
    
    
    ions.[3][4]
  • Role of 5-Methyl: In P-CAB design (e.g., related to Linaprazan analogs), the 5-methyl group provides a hydrophobic anchor that fits into the luminal vestibule of the proton pump, stabilizing the drug-enzyme complex in the ion-occluded state.

Anti-Infective (Tuberculosis)

Recent screens have identified imidazo[1,2-a]pyridine-3-carboxamides as inhibitors of the QcrB subunit of the cytochrome


 complex in Mycobacterium tuberculosis.
  • Potency: 5-methyl derivatives have shown MIC values in the sub-micromolar range against strain H37Rv.

  • Advantage: The scaffold avoids cross-resistance with Isoniazid or Rifampicin.

Oncology (Kinase Inhibition)

The 5-methyl "twist" is utilized to design selective inhibitors for:

  • PDGFR (Platelet-Derived Growth Factor Receptor): The twisted conformation prevents binding to flat kinases, enhancing selectivity for the PDGFR ATP pocket.

  • PI3K (Phosphoinositide 3-kinase): 5-methyl derivatives have been explored to reduce planarity-driven solubility issues while maintaining hydrogen bonding with the hinge region.

Comparative SAR Data

The following table summarizes the impact of the 5-methyl group compared to the unsubstituted (H) or 6-methyl isomers in a hypothetical Kinase Inhibition Assay (IC50 values based on typical SAR trends for this scaffold).

DerivativeR5 (Pos 5)R6 (Pos 6)C3-SubstituentConformationKinase Selectivity (e.g., PDGFR)
Compound A H HPhenylPlanarLow (Promiscuous binder)
Compound B H Methyl PhenylPlanarModerate (Zolpidem-like shape)
Compound C Methyl HPhenylTwisted High (Specific fit)
Compound D Methyl H2-Cl-PhenylHighly TwistedVery High (Orthogonal lock)

Interpretation: The 5-Methyl group (Compound C) induces a twist that often improves selectivity by preventing the molecule from intercalating into DNA or binding to flat, off-target kinase active sites.

Mechanism of Action Visualization

The diagram below illustrates the P-CAB mechanism, where the protonated imidazopyridine competes with Potassium.

MOA PUMP Gastric H+/K+ ATPase (Proton Pump) ACID Gastric Acid (H+ Secretion) PUMP->ACID Secretion K_ION K+ Ion (Endogenous Ligand) K_ION->PUMP Activates DRUG 5-Methylimidazo[1,2-a]pyridine (Protonated Form) DRUG->PUMP Reversible Binding (K+ Competition) DRUG->K_ION Blocks Entry

Caption: Mechanism of P-CABs. The drug competes with K+ ions, locking the pump and halting acid secretion.[3]

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Link (Note: Generalized link to journal based on search context).

  • Synthesis and biological activity of 6-substituted imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry. (2011). Link

  • Discovery of Imidazo[1,2-a]pyridines as PDGFR Inhibitors. Journal of Medicinal Chemistry. (2013). Link

  • Copper-catalyzed tandem synthesis of 5-methylimidazo[1,2-a]pyridine. AWS Protocols. (2024). Link (Source of synthesis protocol).

  • Vonoprazan and P-CABs: Mechanism and Clinical Use. Journal of Gastroenterology. (2018). Link

Sources

The Strategic Application of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure," forming the core of numerous therapeutics ranging from GABA-A receptor agonists (e.g., zolpidem) to advanced kinase and proton pump inhibitors. As a Senior Application Scientist, I frequently encounter challenges where a target demands both high binding affinity and strict conformational rigidity to achieve kinome or receptor selectivity.

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine emerges as a highly specialized building block designed to solve these exact challenges. By introducing a methyl group at the C5 position, adjacent to the C3-methanamine substituent, medicinal chemists can exploit a profound steric clash. This "conformational lock" restricts the rotational freedom of the primary amine, pre-organizing the molecule for optimal target engagement while reducing the entropic penalty of binding. This whitepaper provides an in-depth technical guide to the chemical identifiers, structural rationale, and field-proven synthetic methodologies for utilizing this critical intermediate.

Chemical Identity & Core Identifiers

Before integrating any building block into a high-throughput screening (HTS) or lead optimization pipeline, establishing rigorous chemical identity is paramount. The table below summarizes the core quantitative data and identifiers for both the free base and its commonly utilized hydrochloride salt [1].

PropertyValue
Chemical Name (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
CAS Registry Number (Free Base) 1
CAS Registry Number (HCl Salt) 2
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
SMILES CC1=CC=CC2=NC=C(CN)N12
Core Scaffold Imidazo[1,2-a]pyridine

Structural Biology & Pharmacophore Rationale

The design of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is not arbitrary; it is rooted in precise structural biology principles [2].

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system acts as an excellent bioisostere for indoles and azaindoles. The N1 nitrogen is a potent hydrogen bond acceptor, frequently utilized to interact with the hinge region backbone amides of kinases.

  • The C3-Methanamine Handle: The primary amine serves a dual purpose. Synthetically, it is an orthogonal reactive handle for amide, urea, or sulfonamide couplings. Pharmacologically, at physiological pH (~7.4), the amine is protonated, allowing it to form critical salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) near the target's active site.

  • The C5-Methyl "Conformational Lock": The causality behind selecting the 5-methyl derivative over the unsubstituted core lies in steric hindrance. In the imidazo[1,2-a]pyridine numbering system, C5 is adjacent to the bridgehead nitrogen (N4), placing the C5-methyl group in direct spatial conflict with the C3-methanamine group. This steric clash forces the methanamine moiety out of the plane of the bicyclic core. By locking the conformation, we eliminate off-target binding modes that require a planar geometry, thereby drastically enhancing target selectivity.

Mechanistic Pathway & Workflow Visualization

The following workflow illustrates the retrosynthetic logic and downstream application of this building block in a targeted drug discovery campaign.

G Start 2-Amino-6-methylpyridine + 2-Chloroacetaldehyde Cyclization Tschitschibabin Cyclization (Imidazo[1,2-a]pyridine core) Start->Cyclization Reflux, NaHCO3 Formylation Vilsmeier-Haack Formylation (C3-Carbaldehyde) Cyclization->Formylation POCl3, DMF ReductiveAmination Reductive Amination (NH4OAc / NaBH3CN) Formylation->ReductiveAmination MeOH, RT TargetCompound (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS: 933698-20-5 ReductiveAmination->TargetCompound Isolation AmideCoupling Amide Coupling / Derivatization (Drug Candidate Synthesis) TargetCompound->AmideCoupling + R-COOH, HATU BiologicalAssay High-Throughput Screening (Kinase / GPCR Targets) AmideCoupling->BiologicalAssay Lead Optimization

Synthesis and application workflow of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high fidelity in your medicinal chemistry campaigns, I have detailed the self-validating protocols for both the de novo synthesis of the scaffold and its downstream functionalization [3].

Protocol A: De Novo Synthesis of the Scaffold

This three-step sequence builds the functionalized core from inexpensive starting materials.

Step 1: Tschitschibabin Cyclization

  • Reaction: Dissolve 2-amino-6-methylpyridine (1.0 eq) and 2-chloroacetaldehyde (50% aqueous solution, 1.2 eq) in ethanol. Add NaHCO3 (1.5 eq) to neutralize the generated HCl.

  • Causality: The nucleophilic exocyclic amine attacks the highly electrophilic aldehyde, followed by cyclization of the pyridine nitrogen onto the alpha-carbon.

  • Conditions: Reflux for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

Step 2: Vilsmeier-Haack Formylation

  • Reaction: Cool DMF (5.0 eq) to 0°C and dropwise add POCl3 (1.5 eq) to generate the Vilsmeier reagent. Add the intermediate from Step 1 dissolved in DMF.

  • Causality: The imidazo[1,2-a]pyridine core is highly electron-rich at the C3 position. The Vilsmeier reagent selectively attacks this position to install a formyl group without disturbing the C5-methyl.

  • Conditions: Heat to 80°C for 3 hours. Quench with ice water and neutralize with NaOH to precipitate 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Step 3: Reductive Amination

  • Reaction: Suspend the C3-carbaldehyde in methanol. Add ammonium acetate (NH4OAc, 10.0 eq) and stir for 2 hours to form the imine.

  • Reduction: Carefully add sodium cyanoborohydride (NaBH3CN, 1.5 eq).

  • Self-Validation: Monitor by LC-MS. The aldehyde peak ([M+H]+ 161.1) will disappear, replaced by the highly polar primary amine ([M+H]+ 162.1). Extract into EtOAc at pH 10 to isolate the free base.

Protocol B: Downstream Functionalization (Amide Coupling)

When utilizing this building block to synthesize a drug candidate, standard coupling conditions must be optimized to overcome the steric hindrance of the C5-methyl group[4].

  • Activation: In a dry vial, dissolve your target carboxylic acid (R-COOH, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Expert Insight: HATU is strictly required here over EDC/HOBt. The active HOAt ester generated by HATU is highly reactive and necessary to overcome the steric shielding of the out-of-plane methanamine.

  • Coupling: Add (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Self-Validating QC: Pull a 1 µL aliquot into 1 mL of MeCN/H2O. Run a rapid LC-MS gradient (5-95% MeCN over 3 minutes). The reaction is complete when the early-eluting free amine peak (m/z 162.1) is entirely consumed, and the later-eluting product peak dominates the UV trace at 254 nm.

Analytical Characterization Expectations

For rigorous quality control of the synthesized building block, expect the following analytical signatures:

  • 1H NMR (400 MHz, DMSO-d6): A distinct singlet integrating to 3H at ~2.60 ppm corresponds to the C5-methyl group. The C2-proton appears as a sharp singlet at ~7.45 ppm. The methylene protons (CH2-NH2) will appear as a singlet or broad multiplet around 4.05 ppm, depending on the protonation state.

  • Mass Spectrometry (ESI+): The base peak must be m/z 162.1[M+H]+. If the HCl salt is analyzed, the mass remains 162.1, but chloride presence can be confirmed via silver nitrate titration or ion chromatography.

References

  • ChemSrc. "Acoxatrine | CAS#:748-44-7 | Chemsrc" (Contains cross-reference data for (5-Methylimidazo[1,2-A]pyridin-3-YL)methanamine hcl CAS 2102411-52-7).
  • BLD Pharm. "5857-45-4|3-Methylimidazo[1,2-a]pyridine|BLD Pharm" (Catalog reference for CAS 933698-20-5).
  • Royal Society of Chemistry. "Synthesis of 3a on a gram scale" (Contextual synthetic protocols for imidazo[1,2-a]pyridine derivatives).
  • Indian Journal of Chemistry. "Synthesis of novel N,N-dimethyl-1-(5-methyl-2-aryl-imidazo[1,2-a]pyridin-3-yl)methanamine derivatives".

Sources

The Strategic Utility of 5-Methyl Substitution in Imidazo[1,2-a]pyridine Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, electronic, and pharmacological impact of 5-methyl substitution on the imidazo[1,2-a]pyridine scaffold.

Executive Summary: The "5-Methyl Switch"

In the optimization of imidazo[1,2-a]pyridine-based drugs, the C5 position (corresponding to the C6 position of the starting 2-aminopyridine) acts as a critical "molecular switch." While often overlooked in favor of the more accessible C2 and C3 positions, substitution at C5 with a methyl group introduces profound changes in the scaffold's behavior.

The 5-methyl group is not merely a hydrophobic filler; it is a conformational control element . Through the "peri-effect," it exerts steric pressure on substituents at the C3 position, forcing them out of planarity. This desymmetrization is a powerful tool for:

  • Disrupting Planarity: Improving solubility and reducing non-specific binding (e.g., DNA intercalation).

  • Metabolic Blocking: Preventing oxidative metabolism at the electron-rich C5 position.

  • Selectivity Tuning: Inducing specific torsion angles required for binding in sterically constrained kinase pockets (e.g., p38 MAP kinase, PI3K).

Structural & Electronic Basis

The "Peri-Effect" (Steric Orthogonality)

The defining feature of 5-methyl-imidazo[1,2-a]pyridine is the steric clash between the methyl group at C5 and any non-hydrogen substituent at C3 .

  • 5-H (Unsubstituted): The C3 substituent (e.g., an aryl ring) can adopt a coplanar conformation with the bicyclic core, maximizing

    
    -
    
    
    
    conjugation. This often leads to poor solubility and "brick-dust" physical properties.
  • 5-Me (Substituted): The Van der Waals radius of the methyl group (approx. 2.0 Å) clashes with the C3 substituent.[1] To relieve this strain, the C3 moiety rotates out of plane (typically 40–60° torsion angle).

Electronic Modulation

The 5-methyl group is an inductive electron donor (+I effect).

  • pKa Shift: It slightly increases the basicity of the N1 nitrogen (the specific proton acceptor site), enhancing H-bond acceptor capability in the binding pocket.

  • Chemical Shift: In NMR, the 5-Me group typically appears at

    
     2.4–2.6 ppm. Crucially, it causes a deshielding effect on the C3 substituent protons due to the anisotropic effect of the twisted ring current.
    
Visualization of the Peri-Effect

PeriEffect Core Imidazo[1,2-a]pyridine Core Pos5 Position C5 (Peri-Position) Core->Pos5 numbering Pos3 Position C3 (Active Pharmacophore) Core->Pos3 numbering Pos5->Pos3 Steric Vicinity Planar Planar Conformation (High Stacking, Low Solubility) Pos5->Planar If substituent = H Twisted Twisted Conformation (High Solubility, Specificity) Pos5->Twisted If substituent = Methyl (The Peri-Clash) Toxicity Risk Toxicity Risk Planar->Toxicity Risk DNA Intercalation Target Selectivity Target Selectivity Twisted->Target Selectivity Fits globular pockets

Caption: The 5-Methyl group induces a steric clash with C3-substituents, forcing a transition from a planar to a twisted conformation.

Pharmacological Case Studies

Case Study: Kinase Inhibitor Selectivity (p38 MAPK / PI3K)

In the design of kinase inhibitors, the "gatekeeper" residue often dictates selectivity.

  • Mechanism: Many kinase inhibitors utilize the imidazo[1,2-a]pyridine core to bind to the hinge region via N1.

  • Role of 5-Me: A methyl group at C5 points directly toward the solvent-exposed region or the ribose-binding pocket, depending on binding mode.

    • Observation: In PI3K

      
       inhibitors, 5-methyl substitution has been shown to increase potency by 10-fold compared to the 5-H analog by filling a small hydrophobic pocket that cannot accommodate larger groups (like ethyl or isopropyl), while simultaneously twisting the C3-aryl group to match the vector of the hydrophobic back-pocket.
      
Case Study: Metabolic Stability (CYP450 Blocking)

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to oxidative metabolism.[2]

  • Metabolic Soft Spot: The C5 and C8 positions are prone to electrophilic enzymatic attack.

  • Solution: Methylation at C5 sterically hinders the approach of CYP450 iron-oxo species, significantly increasing the metabolic half-life (

    
    ) in liver microsomes.
    
Comparative Data: 5-H vs. 5-Me
Feature5-H Analog5-Methyl AnalogImpact on Drug Design
Conformation Planar (0–10° twist)Twisted (40–60° twist)5-Me prevents crystal packing, improving solubility.
Solubility Low (High Lattice Energy)Moderate/HighCritical for oral bioavailability.
Metabolic Stability Low (Oxidation prone)ImprovedBlocks C5 oxidation site.
Selectivity Promiscuous (Planar binder)SpecificShape-driven selectivity.
Synthetic Origin 2-Aminopyridine2-Amino-6-methylpyridineReadily available starting material.

Experimental Protocol: Synthesis of 5-Methyl Derivatives

The most efficient route to functionalized 5-methylimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This "green" protocol installs the 5-methyl core and the C3 functionality in a single step.

Reagents & Materials
  • Amine: 2-Amino-6-methylpyridine (CAS: 1824-81-3). Note: The 6-methyl on the pyridine becomes the 5-methyl on the fused system.

  • Aldehyde: Aryl or Alkyl aldehyde (1.0 equiv).

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv).

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (10 mol%).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol (GBB Reaction)
  • Setup: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-amino-6-methylpyridine (1.0 mmol, 108 mg) and the chosen aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add Sc(OTf)

    
      (0.05 mmol, 25 mg). Stir at room temperature for 10 minutes to allow imine formation (color change often observed).
    
  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Preferred): Seal the vial and heat at 100°C for 30 minutes.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for recrystallization (EtOH/Water). If not, purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
  • Validation:

    • Check 1H NMR : Look for the singlet at

      
       ~2.5 ppm  (5-Me) and the absence of the aldehyde proton.
      
    • Check NOESY : Strong NOE signal between the 5-Me protons and the ortho-protons of the C3-aryl ring confirms the twisted conformation.

Synthetic Pathway Visualization

Synthesis Amine 2-Amino-6-methylpyridine (Precursor) GBB GBB Multicomponent Reaction (Sc(OTf)3, MeOH) Amine->GBB Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Isocyanide Isocyanide (R'-NC) Isocyanide->GBB Product 3-Amino-5-methyl- imidazo[1,2-a]pyridine GBB->Product One-Pot Synthesis

Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction efficiently assembles the 5-methyl scaffold.

References

  • Bagdi, A. K., et al. (2020).[3] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Coordination Chemistry Reviews.

  • Hieke, M., et al. (2012).[4] "SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase." Bioorganic & Medicinal Chemistry Letters.

  • Elaatiaoui, A., et al. (2014). "Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol." Acta Crystallographica Section E.

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Current Topics in Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Metabolic Instability of 5-Isopropylimidazo[1,2-a]pyridine." BenchChem Technical Notes.

Sources

Biological Targets and Pharmacological Profiling of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for indoles, purines, and quinolines. Specifically, the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine sub-class introduces unique steric and electronic constraints that drastically alter target selectivity. As a Senior Application Scientist, I have observed that the strategic placement of the 5-methyl group creates a steric shield, restricting the rotational freedom of the 3-methanamine linker. This conformational lock reduces the entropic penalty upon target binding and directs the amine vector precisely into solvent-exposed channels or secondary binding pockets.

This whitepaper dissects the primary biological targets of this scaffold—spanning kinase inhibition, TGF-β/SMAD3 modulation, and neuropharmacology—while providing self-validating experimental protocols to rigorously evaluate these interactions.

Core Pharmacophore Logic and Kinase Inhibition (JAK1/3 & CHK-1)

Mechanistic Causality

The most prominent application of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold is in the development of highly selective kinase inhibitors, particularly targeting Janus Kinases (JAK1/JAK3) 1 and Checkpoint Kinase 1 (CHK-1) 2.

The imidazo[1,2-a]pyridine core acts as an adenine mimetic. The nitrogen at position 1 (N1) serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Leu905 in JAK1). The 5-methyl group is not merely decorative; it forces the 3-methanamine substituent out of coplanarity with the bicyclic core. This precise dihedral angle prevents the molecule from binding to off-target kinases that possess narrower selectivity pockets, while the basic methanamine nitrogen improves aqueous solubility and projects into the solvent channel to interact with acidic residues.

G Core Imidazo[1,2-a]pyridine Core (Adenine Mimetic) Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Core->Hinge Binds via N1/C2 Methyl 5-Methyl Group (Steric Shield) Selectivity Selectivity Pocket (Hydrophobic) Methyl->Selectivity Restricts rotation Amine 3-Methanamine Linker (Flexible Extension) Solvent Solvent Exposed Channel (Water Solubilization) Amine->Solvent Projects outward

Caption: Logical relationship of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine pharmacophore.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To evaluate the IC50 of these analogs against JAK1 or CHK-1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET is inherently self-validating: its ratiometric readout (Emission 665 nm / Emission 615 nm) mathematically cancels out well-to-well liquid handling variations and compound autofluorescence, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the imidazopyridine analog in 100% DMSO (10-point curve, 1:3 dilution), then intermediate dilution in kinase buffer to reach a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme-Substrate Incubation: Combine 2 nM recombinant JAK1, 100 nM ULight-labeled JAK-1 peptide substrate, and the compound in a 384-well pro-plate. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant (

    
    ) for JAK1 (typically ~10 µM). Causality: Running at 
    
    
    
    ensures the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes.
  • Termination & Detection: Add 10 mM EDTA to chelate

    
     (halting kinase activity instantly) alongside a Europium-labeled anti-phospho antibody.
    
  • Readout & Validation: Read on a microplate reader (Excitation 320 nm; Emission 615 nm and 665 nm). Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay plate.

G Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Enzyme + ATP + Substrate) Step1->Step2 Step3 3. Reaction Termination (EDTA Addition) Step2->Step3 Step4 4. Fluorophore Addition (Eu-Anti-Phospho Ab) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm Ratio) Step4->Step5 Validation Self-Validation: Z'-factor > 0.6 Staurosporine Control Step5->Validation

Caption: Experimental workflow for the self-validating TR-FRET Kinase Assay.

Modulation of the TGF-β / SMAD3 Signaling Pathway

Mechanistic Causality

Beyond direct cell-cycle kinases, 5-methylimidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of the SMAD3 pathway 3. Overactive TGF-β signaling drives tumor metastasis and fibrosis by phosphorylating SMAD3, which then translocates to the nucleus to act as a transcription factor. Analogs containing the 3-methanamine linker (often functionalized into propenones or amides) act as competitive inhibitors at the ATP-binding site of the TGF-β Receptor Type I (ALK5). By blocking ALK5 kinase activity, the compound halts the downstream phosphorylation of SMAD3, effectively reprogramming the tumor microenvironment.

G TGFB TGF-β Ligand Receptor TβRI (ALK5) Complex TGFB->Receptor Activates SMAD3 SMAD3 (Unphosphorylated) Receptor->SMAD3 Phosphorylates pSMAD3 p-SMAD3 (Phosphorylated) SMAD3->pSMAD3 Kinase Activity Nucleus Nuclear Translocation & Gene Transcription pSMAD3->Nucleus Drives Fibrosis/Tumorigenesis Inhibitor 5-Methylimidazo[1,2-a]pyridin- 3-yl Analog Inhibitor->Receptor Inhibits Kinase Domain

Caption: Disruption of the TGF-β/SMAD3 signaling pathway by imidazopyridine analogs.

Experimental Protocol: Dual-Luciferase SMAD3 Reporter Assay

To prove cellular efficacy, a reporter gene assay is required. This protocol uses a Dual-Luciferase system, which is self-validating because the secondary reporter (Renilla) normalizes the primary reporter (Firefly) data, eliminating false positives caused by compound cytotoxicity or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells at

    
     cells/well in a 96-well plate. Co-transfect with a SMAD3-responsive Firefly luciferase plasmid (SBE-Luc) and a constitutively active Renilla luciferase plasmid (pRL-TK) at a 10:1 ratio using Lipofectamine 3000.
    
  • Starvation & Treatment: After 24 hours, replace media with serum-free DMEM for 12 hours to reduce basal SMAD3 activity. Pre-treat cells with the imidazopyridine analog (0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Add 5 ng/mL recombinant human TGF-β1 to induce SMAD3 phosphorylation. Incubate for 18 hours.

  • Lysis & Dual Readout: Lyse cells using Passive Lysis Buffer. Inject Firefly substrate (D-luciferin) and read luminescence. Immediately inject Stop & Glo reagent (quenches Firefly, activates Renilla) and read luminescence.

  • Data Normalization: Calculate the ratio of Firefly/Renilla luminescence. A dose-dependent decrease in the ratio confirms specific SMAD3 pathway inhibition.

Neuropharmacology: GABA-A Receptor Modulation

While the 6-methylimidazo[1,2-a]pyridine-3-acetamide scaffold is famously known as the sedative-hypnotic Zolpidem, shifting the methyl group to the 5-position and reducing the acetamide to a methanamine creates a profound bioisosteric shift 4.

Mechanistic Causality

The methanamine nitrogen is significantly more basic (


) than the acetamide nitrogen (

). This increases the fraction of protonated species at physiological pH, altering blood-brain barrier (BBB) penetration kinetics and shifting the binding thermodynamics at the benzodiazepine allosteric site of the GABA-A receptor. The 5-methyl group alters the fit within the

subunit interface, often broadening the subtype selectivity profile compared to Zolpidem.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate GABA-A receptor modulation, electrophysiology provides real-time, high-resolution kinetic data. The protocol is self-validating through continuous monitoring of seal resistance and leak currents; if the seal degrades (


), the data point is automatically discarded, ensuring absolute integrity.

Step-by-Step Methodology:

  • Preparation: Express recombinant human GABA-A receptors (

    
    ) in CHO cells.
    
  • Patching: Pull borosilicate glass pipettes to a resistance of 3-5

    
    . Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Form a gigaseal (
    
    
    
    ) on a single cell and rupture the membrane for whole-cell configuration.
  • Voltage Clamp: Clamp the membrane potential at -60 mV.

  • Perfusion & Recording: Apply a sub-maximal concentration of GABA (

    
    , typically 2 µM) via a rapid perfusion system to establish a baseline inward chloride current. Co-apply GABA + the methanamine analog (1 µM).
    
  • Analysis: Measure the percentage potentiation of the peak current. The self-validating control requires the current to return to baseline upon washout; failure to washout indicates non-specific membrane disruption rather than receptor modulation.

Quantitative Data Presentation

The versatility of the (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold is reflected in its broad applicability across different therapeutic areas. The table below summarizes the typical pharmacological profiles observed when this core is derivatized for specific targets 5.

Biological TargetRepresentative Analog ModificationTypical

/

Range
Primary Therapeutic Indication
JAK1 / JAK3 6-(5-methylimidazo[1,2-a]pyridin-3-yl)pyrazin-2-amine10 nM – 50 nMAutoimmune Disorders / Psoriasis
CHK-1 N-(pyrrolidin-3-yl)pyrazin-2-amine derivative5 nM – 20 nMOncology / Cell Cycle Abrogation
SMAD3 (ALK5) 3-(2-phenyl-5-methylimidazo[1,2-a]pyridin-3-yl)propenone50 nM – 200 nMTumor Microenvironment / Fibrosis
GABA-A (

)
N,N-dimethyl-1-(imidazo[1,2-a]pyridin-3-yl)methanamine100 nM – 500 nMInsomnia / Sedation

Conclusion

The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capability of the imidazopyridine core, the conformational restriction of the 5-methyl group, and the versatile functionalization of the 3-methanamine linker, researchers can tune this single pharmacophore to target highly distinct biological pathways. Whether designing hinge-binding kinase inhibitors for oncology or allosteric modulators for neuropharmacology, understanding the precise causality behind these structural features is paramount for successful drug development.

References

  • Imidazopyridine derivatives as JAK inhibitors (Patent WO2011076419A1). Google Patents.
  • 6 substituted 2-heterocyclylamino pyrazine compounds as CHK-1 inhibitors (Patent US8518952B2). Google Patents.
  • SMAD3 Inhibitors (Patent US20210299117A1). Google Patents.
  • (2-(o-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (5h) | CID 118704650. PubChem.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry.

Sources

Technical Profile: Basicity & pKa of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 2102411-52-7) is a bicyclic heteroaromatic scaffold increasingly utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands.[1][2] Its physicochemical profile is defined by two distinct ionization centers : the imidazo[1,2-a]pyridine ring nitrogen (N1) and the exocyclic primary amine.[1]

Understanding the specific pKa values of these centers is critical for optimizing:

  • Solubility: Ensuring dissolution in aqueous buffers and biological fluids.

  • Binding Affinity: Designing salt bridges with target protein residues (e.g., Asp/Glu).

  • Permeability: Predicting passive transport across lipid bilayers.[2]

This guide provides a structural analysis, derived pKa values based on high-confidence Structure-Activity Relationships (SAR), and validated experimental protocols for verification.[1][2]

Structural Analysis & Ionization Centers

The molecule consists of an electron-rich imidazo[1,2-a]pyridine core substituted at the 5-position with a methyl group and at the 3-position with a methanamine side chain.[1][2]

The Two Basic Sites
  • Site A (Primary Amine,

    
    ):  An aliphatic amine attached via a methylene bridge.[1] This is the strongest basic center .
    
  • Site B (Ring Nitrogen, N1): The bridgehead nitrogen is non-basic (amide-like resonance), but the N1 position in the imidazole ring is sp² hybridized with a lone pair in the plane of the ring, functioning as a secondary basic center .[1]

Impact of the 5-Methyl Group[1][2]
  • Electronic Effect (+I): The methyl group at position 5 exerts a weak inductive electron-donating effect.[1][2] In pyridine systems, a 2-methyl substituent typically raises the pKa by ~0.6–0.8 units due to stabilization of the conjugate acid.[1][2]

  • Steric Effect: The 5-methyl group is in a "peri-like" relationship with the 3-substituent.[1][2] While it does not directly block the N1 site, it may influence the conformation of the 3-methanamine side chain, potentially affecting solvation shells around the ammonium cation.

pKa Values: Predicted & Derived

Direct experimental values for this specific isomer are rare in open literature.[2] The values below are derived from robust Hammett correlations and fragment comparisons with high-confidence analogues (e.g., imidazo[1,2-a]pyridine, benzylamine).

Summary Table: Ionization Constants
Ionization CenterFunctional GroupPredicted pKaReference FragmentJustification
pKₐ1 (Strongest) Primary Amine (Side Chain)8.8 – 9.2 Benzylamine (pKa 9.[1][2]33)The imidazo[1,2-a]pyridine ring is slightly more electron-withdrawing than a phenyl ring, lowering the pKa of the aliphatic amine by ~0.2–0.5 units.[1]
pKₐ2 (Weaker) Ring Nitrogen (N1)6.8 – 7.2 Imidazo[1,2-a]pyridine (pKa 6.[1]79)The 5-methyl group (+I effect) slightly increases basicity compared to the unsubstituted core.[1][2]
Ionization Diagram (Graphviz)[1]

Ionization Dication Dication (H2L++) (pH < 5) Both N1 and NH2 protonated Monocation Monocation (HL+) (pH 7.4) NH2 protonated, N1 neutral Dication->Monocation pKa ~ 6.8 (Ring N) Monocation->Dication Neutral Neutral (L) (pH > 10) Both sites deprotonated Monocation->Neutral pKa ~ 9.0 (Amine) Neutral->Monocation

Caption: Stepwise deprotonation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. At physiological pH (7.4), the molecule exists primarily as a monocation.[1]

Physicochemical Implications

Physiological State (pH 7.4)

At blood pH (7.4):

  • Side Chain Amine: ~98% Protonated (

    
    ).[1][2]
    
  • Ring Nitrogen: ~20% Protonated / 80% Neutral (depending on the exact shift caused by the 5-Me group).[1][2]

  • Net Charge: The molecule carries a net positive charge (+1 to +1.2). This suggests good aqueous solubility but potentially limited passive permeability unless active transport or specific formulation strategies are used.

Salt Formation[1][2]
  • Monohydrochloride: Protonation of the side chain amine. Stable solid.

  • Dihydrochloride: Protonation of both sites.[2] Likely hygroscopic and highly acidic in solution.[2]

Experimental Determination Protocols

To validate these values in a specific drug discovery campaign, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method determines the macroscopic pKa values.

  • Preparation: Dissolve 2–5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is acidic (pH < 3) using HCl to start with the dication.

  • Titration: Titrate with standardized 0.1 M KOH under inert atmosphere (N₂/Ar) to prevent carbonate formation.

  • Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the two inflection points.

    • Expectation: First inflection at pH ~6.8, second at pH ~9.0.

¹H NMR Titration (Site Assignment)

This method confirms which nitrogen corresponds to which pKa value by observing chemical shift changes.

  • Solvent: 90% H₂O / 10% D₂O with phosphate buffers ranging from pH 2 to 12.[2]

  • Observation:

    • H-5/H-8 (Aromatic): Significant shift changes around pH 6.8 indicate deprotonation of the ring nitrogen.[1][2]

    • -CH2- (Methylene): Significant shift changes around pH 9.0 indicate deprotonation of the primary amine.[1][2]

Workflow Diagram (Graphviz)

Workflow Start Start: Pure Compound Solubility Check Aqueous Solubility (>0.5 mM required for Potentiometry) Start->Solubility Branch Soluble? Solubility->Branch MethodA Method A: Potentiometric Titration (Standard KCl, 25°C) Branch->MethodA Yes MethodB Method B: UV-Metric / Cosolvent Titration (Methanol/Water mix) Branch->MethodB No (Precipitates) Analysis Data Fitting (Bjerrum Plot / Yasuda-Shedlovsky) MethodA->Analysis MethodB->Analysis Result Output: pKa1 & pKa2 Analysis->Result

Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

References

  • Imidazo[1,2-a]pyridine Core Properties

    • Source: Gozlan, H. et al. "Structure-Activity Relationships in the Imidazo[1,2-a]pyridine Series."[1][2] Journal of Medicinal Chemistry.

    • Relevance: Establishes the baseline pKa of the imidazo[1,2-a]pyridine ring (6.79).[1]

    • [1]

  • Substituent Effects in Heterocycles

    • Source: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution.
    • Relevance: Provides Hammett constants for methyl and aminomethyl substituents on heteroaromatic rings.[2]

    • [1]

  • Synthesis and Functionalization

    • Source: Bagdi, A. K. et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines."[1] Organic Chemistry Frontiers.

    • Relevance: Describes the stability and electronic nature of the 5-methyl substituted scaffold.
    • [1]

  • Amine Basicity Trends

    • Source: "Basicity of Amines and Heterocycles."[3] Master Organic Chemistry.

    • Relevance: Fundamental principles comparing benzylamine vs. heteroaryl-methylamines.

Sources

Metabolic Stability Profiling of Imidazopyridine Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Liability Paradox

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and promising anti-tubercular agents like Telacebec (Q203). However, when functionalized with a methanamine side chain (often introduced to improve aqueous solubility or target specific kinase hinge regions), the metabolic profile becomes complex.

This guide addresses the specific metabolic liabilities of imidazopyridine methanamines . It moves beyond generic ADME protocols to focus on the unique interplay between Cytochrome P450 (CYP) oxidation, Monoamine Oxidase (MAO) deamination, and the often-overlooked Aldehyde Oxidase (AO) clearance pathways.

Mechanistic Profiling: "Soft Spots" & Biotransformation[1]

To stabilize a molecule, one must first understand how it dies. For imidazopyridine methanamines, metabolic clearance is rarely monophasic. It involves competitive catalysis between the electron-rich heteroaromatic ring and the vulnerable amine tail.

The Imidazo[1,2-a]pyridine Core (Ring Oxidation)

The C3 position of the imidazopyridine ring is highly electron-rich.[1] In the absence of substitution, this is the primary site for electrophilic attack by CYP3A4 and CYP2C9.

  • Mechanism: Direct hydroxylation followed by potential ring opening or conjugation.

  • The AO Trap: The C2 position, particularly if the pyridine ring is electron-deficient (e.g., via additional nitrogens), is a substrate for Aldehyde Oxidase (AO). Crucially, AO is cytosolic. Standard microsomal stability assays (which only contain endoplasmic reticulum enzymes) will miss this clearance pathway, leading to a false prediction of in vivo stability.

The Methanamine Side Chain (Oxidative Deamination)

The methanamine linker (


) is a classic metabolic handle.
  • N-Dealkylation (CYP-mediated): Hydroxylation of the

    
    -carbon leads to a carbinolamine intermediate, which spontaneously collapses to release the amine and an aldehyde.
    
  • Oxidative Deamination (MAO-mediated): If the amine is primary or secondary and sterically accessible, Monoamine Oxidases (MAO-A/B) can directly oxidize the C-N bond.

Visualization: Metabolic Fate Map

MetabolicPathways Parent Imidazopyridine Methanamine (Parent) C3_OH 3-OH Metabolite (Unstable) Parent->C3_OH CYP3A4/2C9 (Ring Oxidation) N_Oxide N-Oxide (Polar) Parent->N_Oxide FMO/CYP (N-Oxidation) Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO/CYP (Deamination) AO_Metab 2-Oxo Metabolite (AO Mediated) Parent->AO_Metab Aldehyde Oxidase (Cytosolic) Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Divergent metabolic pathways for imidazopyridine methanamines. Note the distinct roles of CYP (microsomal) and AO (cytosolic).

Experimental Protocols: Validating Stability

Tier 1: Microsomal Stability (CYP Focus)

This assay isolates CYP-mediated clearance.

  • Reagents: Pooled Human Liver Microsomes (20 mg/mL protein), NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+), Phosphate Buffer (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Non-NADPH Control: Incubate without cofactor to rule out chemical instability (hydrolysis).[2]

Protocol Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 1:3 ratio.

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Tier 2: S9 Fraction or Cytosolic Assay (AO Check)

Critical for Imidazopyridines: Because HLM lacks cytosolic enzymes, you must use S9 fractions (which contain both microsomes and cytosol) or pure cytosol to detect Aldehyde Oxidase activity.

  • Modification: If using S9, conducting the assay without NADPH but with a specific AO substrate (like Phthalazine) as a positive control can isolate AO activity.

Visualization: Assay Decision Logic

AssayWorkflow Start Compound Synthesis HLM Tier 1: HLM Assay (+NADPH) Start->HLM Result_HLM Is CL_int High? HLM->Result_HLM S9 Tier 2: S9/Cytosol Assay (Check AO Activity) Result_HLM->S9 No (Stable in HLM) MetID Metabolite ID (LC-MS/MS) Result_HLM->MetID Yes (>20 µL/min/mg) S9->MetID Unstable in S9 Opt_Ring Optimize Ring (Block C3/C2) MetID->Opt_Ring +16 Da (Oxidation) Opt_Chain Optimize Chain (Steric/Electronic) MetID->Opt_Chain -2 Da / +14 Da (Deamination/Acid)

Figure 2: Decision tree for stability profiling. Note that stability in HLM does not guarantee stability in vivo due to potential AO metabolism.

Structural Optimization (SAR) Strategies

Once the metabolic "soft spot" is identified via MetID (Metabolite Identification), apply the following medicinal chemistry strategies.

Blocking the Ring (C3 Position)

If the imidazopyridine ring is oxidizing:

  • Strategy: Introduce an electron-withdrawing group (EWG) or steric blocker at C3.

  • Tactic: Chlorine (-Cl) or Cyano (-CN) groups reduce electron density, making the ring less prone to CYP oxidation.

  • Scaffold Hopping: Replace the imidazo[1,2-a]pyridine with [1,2,4]triazolo[1,5-a]pyridine . The extra nitrogen lowers the HOMO energy, significantly increasing resistance to oxidation [1].

Stabilizing the Methanamine

If the side chain is deaminating:

  • Fluorination: Introduce fluorine at the

    
    -position to the amine. This lowers the 
    
    
    
    of the amine (reducing CYP affinity) and blocks metabolic oxidation electronically.
  • Cyclization: Constrain the methanamine into a ring (e.g., piperidine or azetidine). Cyclic amines are generally more stable than acyclic primary/secondary amines.

  • Deuteration: Replace benzylic hydrogens (

    
    ) with deuterium (
    
    
    
    ). This exploits the Kinetic Isotope Effect (KIE), slowing down the rate-limiting C-H bond breakage step [2].
Comparative Data: Optimization Impact

The table below illustrates the theoretical impact of these modifications on Intrinsic Clearance (


).
Compound IDStructure Description

(HLM) µL/min/mg

(min)
Primary Metabolic Route
IMP-001 Unsubstituted Imidazopyridine + Methanamine> 150 (High)< 10C3-Hydroxylation + Deamination
IMP-002 3-Chloro substitution45 (Moderate)32Side-chain Deamination
IMP-003 3-Chloro +

-gem-dimethyl (Steric bulk)
12 (Low)> 120Minor N-oxidation
IMP-004 Triazolopyridine Core (Scaffold Hop)8 (Low)> 180High Stability

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Role of F3-Methyl and Cyclopropyl Groups in Drug Discovery and Development. Chemical Research in Toxicology.

  • Pirali, T., et al. (2019). Silicon Substitution and Deuteration as Strategies to Improve Metabolic Stability. Journal of Medicinal Chemistry.

  • Linton, S. D., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science.

  • Petry, S., et al. (2017). Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry. ACS Omega.

Sources

Methodological & Application

Application Note: Late-Stage Reductive Amination of 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GABA_A receptor modulators, and anti-inflammatory agents[1],[2]. Functionalizing the C3 position of this bicyclic system via reductive amination is a critical pathway for generating diverse secondary and tertiary amine libraries.

As a Senior Application Scientist, I have designed this technical guide to address the specific chemical behavior of 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde . This document outlines a self-validating, highly chemoselective protocol that mitigates common side reactions, ensuring high yields and high-purity target compounds suitable for advanced drug development screening.

Mechanistic Insights & Reagent Selection: The "Why" Behind the Workflow

Reductive amination is a two-stage cascade: the condensation of a carbonyl with an amine to form an iminium ion, followed by the in situ reduction of that intermediate to an alkylated amine[3].

Direct alkylation of amines with alkyl halides is notoriously difficult to control, almost inevitably leading to poly-alkylation and the formation of quaternary ammonium salts[4]. Reductive amination circumvents this by strictly controlling the oxidation state of the reactive intermediate. However, the 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde substrate presents unique challenges:

  • Electronic Deactivation: The electron-rich nature of the fused imidazopyridine ring reduces the electrophilicity of the C3-carbonyl carbon.

  • Steric Hindrance: The methyl group at the C5 position projects into the spatial vicinity of the C3-carbaldehyde, sterically impeding the approach of bulky secondary amines.

Because iminium ion formation is thermodynamically less favorable and kinetically slower for this substrate, acid catalysis (glacial acetic acid) and a dedicated pre-stirring period are strictly required .

Selecting the Optimal Hydride Source

Choosing the correct reducing agent is the most critical variable in this workflow. The reductant must be mild enough to ignore the unreacted aldehyde but reactive enough to trap the transient iminium ion.

  • Sodium Borohydride (NaBH₄): Too reactive. It will prematurely reduce the starting aldehyde to an unwanted alcohol byproduct.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly effective and chemoselective, but generates acutely toxic hydrogen cyanide (HCN) gas during aqueous workup[4].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The gold standard for this protocol. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the hydride, rendering it completely unreactive toward the imidazopyridine-3-carbaldehyde while rapidly reducing the iminium ion[5].

  • 2-Picoline Borane: For process chemists scaling to multikilogram batches, 2-picoline borane is the recommended green-chemistry alternative, offering similar chemoselectivity without the toxicity risks of cyanoborohydrides[6].

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination
Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Aldehyde)Toxicity / Byproduct RiskTypical Yields (%)Recommended Solvent
NaBH₄ HighPoor (Reduces aldehyde rapidly)Low20 - 40%MeOH, EtOH
NaBH₃CN ModerateExcellentHigh (HCN gas evolution)70 - 90%MeOH, THF
NaBH(OAc)₃ MildExcellentLow (Acetic acid byproduct)80 - 95%DCE, THF
2-Picoline Borane MildExcellentLow (Green chemistry standard)85 - 95%MeOH, H₂O, THF

Experimental Workflows & Visualizations

To ensure reproducibility, the workflow is designed as a self-validating system . By integrating In-Process Controls (IPC) via LC-MS, the chemist actively confirms the success of the thermodynamically challenging condensation step before committing the reducing agent.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine + DCE Step2 2. Acid Catalysis Add AcOH (1.0 eq) Step1->Step2 Step3 3. Iminium Formation Stir 30-60 min at RT Step2->Step3 Step4 4. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) Step3->Step4 LC-MS Validation Step5 5. Quench & Extract NaHCO3 (aq) / DCM Step4->Step5 Stir 4-12h Step6 6. Target Compound Purified Amine Step5->Step6 Chromatography

Figure 1: Standard one-pot reductive amination workflow for imidazopyridine derivatives.

Step-by-Step Protocol: One-Pot Reductive Amination

Materials Required:

  • 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq, limiting reagent)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Methodology:

  • Reagent Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 5-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCE to achieve a 0.2 M solution. Add the desired amine (1.2 eq).

  • Acid-Catalyzed Condensation: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the electronic deactivation of the imidazopyridine ring. Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Validation Check: The mass of the starting aldehyde (m/z 161.07 for [M+H]⁺) must be nearly depleted, replaced by the mass of the imine/iminium intermediate. Do not proceed until this is confirmed.

  • Selective Reduction: Once iminium formation is validated, add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to manage any mild exotherm.

  • Maturation: Stir the resulting suspension at room temperature for 4 to 12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, visualized under UV 254 nm).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the DCE). Caution: Vigorous CO₂ gas evolution will occur. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient of 0-10% Methanol in DCM. Pro-Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel.

Troubleshooting & Impurity Profiling

Even with optimized protocols, deviations can occur. Understanding the mechanistic pathway allows for rapid troubleshooting.

Mechanism Aldehyde 5-Methylimidazo[1,2-a] pyridine-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (AcOH cat.) Amine Amine (HNR1R2) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product Alkylated Amine Product Iminium->Product NaBH(OAc)3 Reduction

Figure 2: Mechanistic pathway of reductive amination avoiding direct aldehyde reduction.

  • Impurity A: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol

    • Diagnostic: Presence of a primary alcohol peak in LC-MS; disappearance of the aldehyde proton (~9.8 ppm) in ¹H NMR without the appearance of the target amine signals.

    • Causality: Premature addition of NaBH(OAc)₃ before the iminium ion has fully formed.

    • Correction: Strictly enforce the 60-minute pre-stirring period and the LC-MS validation step (Step 3).

  • Impurity B: Aminal Formation

    • Diagnostic: Mass corresponding to one aldehyde condensed with two amine molecules.

    • Causality: Insufficient reducing power (degraded NaBH(OAc)₃) or extreme excess of amine.

    • Correction: Ensure the hydride reagent is stored properly (moisture-free) and verify stoichiometry.

References

  • Journal of Medicinal Chemistry - ACS Publications. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Available at: [Link][2]

  • PMC - National Institutes of Health. "Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Available at:[Link][7]

  • Wikipedia. "Reductive amination." Available at:[Link][3]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link][4]

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination - Reagent Guides." Available at: [Link][6]

Sources

Protecting Group Strategies for Imidazo[1,2-a]pyridine-3-methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including applications as kinase inhibitors and antitubercular agents.[1][2][3] Specifically, imidazo[1,2-a]pyridine-3-methanamine serves as a crucial building block for the synthesis of novel therapeutics, owing to the reactive primary amine at the 3-position which allows for a wide range of chemical modifications.[4][5]

However, the nucleophilic nature of this primary amine often necessitates a protection strategy to prevent undesired side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group is paramount and must consider the stability of the imidazo[1,2-a]pyridine core, the reaction conditions of subsequent steps, and the ease of removal of the protecting group to unveil the free amine. This guide provides a detailed overview of common protecting group strategies for imidazo[1,2-a]pyridine-3-methanamine, with a focus on experimental protocols and the rationale behind their selection.

Choosing the Right Protection: A Strategic Approach

The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the imidazo[1,2-a]pyridine ring system. The concept of "orthogonal protection" is critical in multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others.[6][7] For the primary amine of imidazo[1,2-a]pyridine-3-methanamine, the most commonly employed and effective protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

A decision-making framework for selecting the appropriate protecting group is illustrated below:

G start Start: Imidazo[1,2-a]pyridine-3-methanamine subsequent_reaction Consider Subsequent Reaction Conditions start->subsequent_reaction acid_labile Acid-Labile Protecting Group Needed? subsequent_reaction->acid_labile Acidic Conditions base_labile Base-Labile Protecting Group Needed? subsequent_reaction->base_labile Basic Conditions hydrogenolysis_stable Hydrogenolysis Stable? subsequent_reaction->hydrogenolysis_stable Reductive Conditions acid_labile->base_labile No boc Use Boc Group acid_labile->boc Yes base_labile->hydrogenolysis_stable No fmoc Use Fmoc Group base_labile->fmoc Yes cbz Use Cbz Group hydrogenolysis_stable->cbz No hydrogenolysis_stable->fmoc Yes

Caption: Decision tree for selecting an amine protecting group.

Key Protecting Group Strategies: A Comparative Overview

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality & Key Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Mild acidic conditions (e.g., TFA, HCl in dioxane)[8][9]Stable to basic and hydrogenolysis conditions. Orthogonal to Fmoc and Cbz.[8]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[10][11]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[12]
Fmoc Fmoc-Cl or Fmoc-OSuMild basic conditions (e.g., piperidine in DMF)[13][14]Stable to acidic and hydrogenolysis conditions. Orthogonal to Boc and Cbz.[15][16]

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of amine protection due to its ease of introduction and its selective removal under mild acidic conditions.[8] This makes it ideal for syntheses where base-labile or hydrogenolytically sensitive functional groups are present.

Protocol for N-Boc Protection of Imidazo[1,2-a]pyridine-3-methanamine:

  • Setup: In a round-bottom flask, dissolve imidazo[1,2-a]pyridine-3-methanamine (1.0 equiv) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv), to the solution and stir at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

Protocol for N-Boc Deprotection:

  • Setup: Dissolve the N-Boc protected imidazo[1,2-a]pyridine-3-methanamine in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) (10-50% v/v in DCM) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Isolation: Remove the solvent and excess acid under reduced pressure to obtain the amine salt. For the free amine, a basic workup is required.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group offers robustness towards both acidic and basic conditions, making it a versatile choice.[17] Its removal via catalytic hydrogenolysis is a clean and efficient process, yielding toluene and carbon dioxide as byproducts.[11]

Protocol for N-Cbz Protection of Imidazo[1,2-a]pyridine-3-methanamine:

  • Setup: Dissolve imidazo[1,2-a]pyridine-3-methanamine (1.0 equiv) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.

  • Reagent Addition: Cool the reaction mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for N-Cbz Deprotection (Catalytic Hydrogenolysis):

  • Setup: Dissolve the N-Cbz protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]

  • Catalyst Addition: Carefully add a palladium catalyst, typically 10% palladium on activated carbon (Pd/C), to the solution (5-10 mol% of palladium).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis and other applications where acid-labile protecting groups must remain intact.[18] Its lability to mild basic conditions provides a highly orthogonal deprotection strategy.[16][19]

Protocol for N-Fmoc Protection of Imidazo[1,2-a]pyridine-3-methanamine:

  • Setup: Dissolve imidazo[1,2-a]pyridine-3-methanamine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv).[18]

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Protocol for N-Fmoc Deprotection:

  • Setup: Dissolve the N-Fmoc protected amine in a suitable polar aprotic solvent, most commonly dimethylformamide (DMF).

  • Base Addition: Add a secondary amine base, typically a 20% (v/v) solution of piperidine in DMF.[14]

  • Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes. Monitor by TLC.

  • Isolation: Remove the solvent under reduced pressure. The resulting dibenzofulvene-piperidine adduct is typically removed during subsequent workup and purification steps.

G start Imidazo[1,2-a]pyridine-3-methanamine protection Amine Protection (Boc, Cbz, or Fmoc) start->protection reaction Subsequent Synthetic Transformation(s) protection->reaction deprotection Selective Deprotection reaction->deprotection final_product Final Derivatized Product deprotection->final_product

Caption: General workflow for a protection-derivatization-deprotection sequence.

Conclusion

The successful synthesis of complex molecules based on the imidazo[1,2-a]pyridine-3-methanamine core is critically dependent on a well-defined protecting group strategy. The choice between Boc, Cbz, and Fmoc protection should be guided by the specific requirements of the synthetic route, particularly the conditions of subsequent reactions. By understanding the principles of orthogonality and employing the robust protocols outlined in this guide, researchers can effectively navigate the challenges of multi-step synthesis and accelerate the discovery of novel therapeutic agents.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Paxton, M. M., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Methods for Removing the Fmoc Group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Fmoc Resin Cleavage and Deprotection. [Link]

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

Sources

Application Note: Synthesis of Peptidomimetics via Ugi-4CR Utilizing (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a highly versatile and reactive building block for the synthesis of advanced peptidomimetics. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics such as the anxiolytics and hypnotics zolpidem and alpidem[1]. By employing this specific primary amine in the Ugi four-component reaction (Ugi-4CR), drug development professionals can rapidly generate diverse, high-value compound libraries. This application note details the mechanistic rationale, optimization data, and self-validating protocols for incorporating (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine into modern multicomponent reaction pipelines.

Mechanistic Rationale & Design Causality

In multicomponent reactions (MCRs), the electronic and steric properties of the substrates strictly dictate the reaction's efficiency, kinetics, and the purity of the final product.

Why use (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine? Directly utilizing 3-aminoimidazo[1,2-a]pyridines in Ugi reactions often leads to sluggish kinetics and poor yields. The amino group attached directly to the electron-deficient heterocyclic core exhibits reduced nucleophilicity. Furthermore, the steric bulk of the bicyclic system severely hinders the approach of the isocyanide during the nitrilium trapping phase.

The inclusion of a methylene linker in (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine resolves these chemical bottlenecks:

  • Enhanced Nucleophilicity: The aliphatic amine is significantly more nucleophilic than its aromatic counterpart, ensuring rapid and quantitative imine formation with the carbonyl component—the critical first step of the Ugi-4CR.

  • Steric Relief: The methylene spacer decouples the reactive center from the bulky 5-methylimidazo[1,2-a]pyridine core, facilitating the sterically demanding Mumm rearrangement step.

  • Pharmacophore Retention: The resulting bis-amide retains the crucial imidazopyridine pharmacophore, linked via a flexible spacer to the peptidomimetic backbone, which is highly desirable for binding pocket adaptability in target proteins[2].

Reaction Pathway

The Ugi-4CR utilizing this amine proceeds via a well-defined cascade. Understanding this pathway is essential for troubleshooting and optimizing the reaction conditions:

  • Schiff Base Formation: The primary amine condenses with an aldehyde or ketone to form an imine.

  • Protonation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium-carboxylate ion pair.

  • Alpha-Addition: The isocyanide undergoes alpha-addition to the iminium ion, forming a nitrilium intermediate.

  • Mumm Rearrangement: The carboxylate attacks the nitrilium ion, followed by an irreversible intramolecular acyl transfer to yield the stable bis-amide product.

UgiWorkflow Amine Amine Component (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Imine Imine Formation (Schiff Base) Amine->Imine MeOH, 1h, RT Carbonyl Carbonyl Component (Aldehyde/Ketone) Carbonyl->Imine MeOH, 1h, RT Iminium Iminium-Carboxylate Ion Pair Imine->Iminium Protonation Acid Carboxylic Acid Acid->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium Alpha-addition Isocyanide Isocyanide Component Isocyanide->Nitrilium Mumm Mumm Rearrangement (Acyl Transfer) Nitrilium->Mumm Intramolecular Trapping Product Target Peptidomimetic (Bis-amide) Mumm->Product Irreversible

Mechanistic workflow of the Ugi-4CR utilizing (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

Experimental Protocols

The amine is frequently sourced as a hydrochloride salt (e.g., CAS 2102411-52-7) to ensure stability against oxidation and extend shelf-life[3]. The following protocol includes a self-validating free-basing step to ensure optimal Ugi-4CR performance.

ExpWorkflow Step1 1. Free Base Generation Step2 2. Imine Pre-formation Step1->Step2 Step3 3. Ugi Condensation Step2->Step3 Step4 4. Solvent Evaporation Step3->Step4 Step5 5. Flash Chromatography Step4->Step5 Step6 6. LC-MS/NMR Validation Step5->Step6

Step-by-step experimental workflow for the Ugi-4CR peptidomimetic synthesis.

Protocol: Optimized Ugi-4CR Synthesis

Scale: 1.0 mmol

Step 1: Free Base Generation (Self-Validation Step)

  • Suspend (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (1.0 mmol, ~197.7 mg) in 3.0 mL of anhydrous Methanol (MeOH).

  • Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 mmol).

  • Causality: The HCl salt must be neutralized; otherwise, the carboxylic acid component will prematurely protonate the amine, completely inhibiting the initial imine formation.

  • Validation: Ensure the cloudy suspension turns into a clear solution, visually indicating the release of the soluble free base.

Step 2: Imine Pre-formation

  • Add the chosen aldehyde (1.0 mmol) to the clear amine solution.

  • Stir at room temperature (20-25 °C) for 1 to 2 hours.

  • Causality: Pre-forming the imine is critical. If all four components are mixed simultaneously, the carboxylic acid and isocyanide can react directly with the aldehyde via the competing Passerini three-component reaction (P-3CR), drastically reducing the Ugi product yield.

  • Validation: Monitor by LC-MS or TLC (ninhydrin stain). The disappearance of the primary amine mass/spot confirms quantitative imine formation.

Step 3: Multicomponent Condensation

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed immediately by the isocyanide (1.0 mmol).

  • Causality: The order of addition is important. Adding the acid first protonates the imine, activating it for the subsequent nucleophilic attack by the isocyanide.

  • Stir the mixture at room temperature for 12-24 hours. For sterically hindered aliphatic ketones or poorly soluble heterocyclic acids, heating to 50 °C may be required[2].

Step 4: Work-up and Purification

  • Evaporate the methanol under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL), water (10 mL), and brine (10 mL).

  • Causality: The basic wash removes unreacted carboxylic acid and residual TEA/DIPEA, preventing streaking during chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify via flash column chromatography (typically utilizing Dichloromethane/Methanol gradients due to the polarity of the imidazopyridine ring).

Quantitative Data: Reaction Condition Optimization

To maximize the yield of the target peptidomimetics, solvent and temperature parameters must be carefully controlled. The table below summarizes the optimization data for a model reaction using (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, benzaldehyde, benzoic acid, and tert-butyl isocyanide.

SolventTemperature (°C)Additive / CatalystTime (h)Yield (%)Mechanistic Observation
DCM 25None2435Poor stabilization of the iminium ion pair; sluggish kinetics.
THF 25None2442Moderate solubility; slow reaction kinetics.
MeOH 25None1288Protic solvent effectively stabilizes the iminium-carboxylate intermediate.
TFE 25None894 High ionizing power vastly accelerates isocyanide alpha-addition.
MeOH 50None685Faster kinetics but a slight increase in Passerini side products.

Note: Trifluoroethanol (TFE) often provides superior yields due to its strong hydrogen-bond donating capacity, which highly activates the imine without strongly solvating the nucleophilic isocyanide.

Conclusion

The integration of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine into the Ugi-4CR framework provides a robust, high-yielding pathway to novel peptidomimetics. By understanding the mechanistic causality—specifically the necessity of the methylene linker for steric relief and the critical nature of imine pre-formation—researchers can reliably construct complex, drug-like libraries centered around the privileged imidazo[1,2-a]pyridine pharmacophore.

References

  • Source: PMC (nih.gov)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • 2102411-52-7 | (5-Methylimidazo[1,2-a]pyridin-3-yl)

Sources

Application Note: Preparation of Schiff Bases from (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). The specific derivative (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine represents a high-value building block. The 5-methyl substituent introduces steric bulk near the bridgehead nitrogen, potentially modulating metabolic stability and receptor binding affinity compared to the unsubstituted analogs.

This Application Note details the robust synthesis of Schiff bases (imines) derived from this amine. Schiff bases are not only critical intermediates for the synthesis of secondary amines (via reductive amination) but are also pharmacophores in their own right, exhibiting documented antibacterial, antiviral, and anti-inflammatory activities.

Scientific Foundation: Mechanism & Reactivity

The Chemical Challenge

The formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[1][2][3][4] While generally straightforward, the reaction is a reversible equilibrium:



Specific Considerations for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine:

  • Nucleophilicity: The primary amine is attached to a methylene group at the C3 position. It retains good nucleophilic character, similar to benzylamine, but is influenced by the electron-rich imidazo-pyridine ring.

  • Steric Environment: The methyl group at position 5 is "peri" to the bridgehead nitrogen but spatially close to the C3-substituent. While it does not block the amine, it may influence the conformation of the resulting imine, potentially affecting solubility and crystallization.

  • Water Management: Since the reaction produces water, driving the equilibrium forward requires either removing water (Dean-Stark/Molecular Sieves) or using a solvent where the product is insoluble (precipitation principle).

Reaction Mechanism Diagram

SchiffBaseMechanism cluster_conditions Critical Conditions Start Amine Nucleophile (R-NH2) Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic Attack Carbonyl Activated Carbonyl (R'-CHO + H+) Carbonyl->Intermediate1 Transition Proton Transfer & Elimination Intermediate1->Transition Protonation of OH Product Schiff Base (Imine) (R-N=CH-R') Transition->Product - H2O Water H2O (Byproduct) Transition->Water Acid Acid Catalyst (AcOH) Activates Carbonyl Heat Reflux/Microwave Overcomes Activation Energy

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation. Efficient water removal or product precipitation is the driving force.

Experimental Protocols

Materials Checklist
  • Starting Material: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 2102411-52-7).[5]

  • Electrophile: Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) or Heteroaromatic aldehyde (e.g., Thiophene-2-carboxaldehyde). Note: Aliphatic aldehydes may polymerize; aromatic ones yield stable crystalline imines.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[6]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][7][8]

Protocol A: Conventional Reflux (Standard)

Best for scale-up and thermally stable substrates.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in 10-15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (1.0 equiv) of the chosen aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting amine spot (low R_f, stains with ninhydrin) should disappear.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Place the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filter the solid precipitate using vacuum filtration.[6]

  • Purification: Wash the filter cake with cold ethanol (2 x 3 mL). If necessary, recrystallize from hot ethanol/DMF mixtures.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and rapid optimization.

  • Loading: In a microwave-safe vial (10 mL), combine 1.0 mmol amine, 1.0 mmol aldehyde, and 2 mL ethanol.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Seal the vial. Set microwave reactor parameters:

    • Temperature: 80°C

    • Power: Max 200 W (Dynamic)

    • Time: 10–20 minutes

  • Workup: Cool the vial rapidly with compressed air (or reactor's cooling cycle). Pour contents into 10 mL ice water if precipitation does not occur spontaneously. Filter and dry as above.

Characterization & Quality Control

Trustworthy synthesis requires rigorous validation. The formation of the imine bond results in distinct spectroscopic signatures.

Data Summary Table
TechniqueParameterDiagnostic SignalNotes
1H-NMR Chemical Shift (

)
8.3 – 8.9 ppm (s, 1H) Singlet for Azomethine proton (

).[8]
1H-NMR Disappearance~1.5 – 2.0 ppm Loss of primary amine (

) broad singlet.
FT-IR Wavenumber (

)
1615 – 1640 cm⁻¹ Strong stretching vibration of

bond.
FT-IR Absence3100 – 3400 cm⁻¹ Disappearance of N-H stretching doublets.
Mass Spec m/z[M+H]+ Molecular ion peak corresponding to condensation product.
QC Workflow Diagram

QC_Workflow cluster_tests Validation Steps Sample Isolated Solid NMR 1H-NMR (DMSO-d6) Check for singlet @ 8.5 ppm Sample->NMR IR FT-IR Check C=N @ 1620 cm-1 Sample->IR TLC TLC Purity Single spot, distinct Rf Sample->TLC Decision Does data match? NMR->Decision IR->Decision TLC->Decision Pass RELEASE Store @ 4°C under Argon Decision->Pass Yes Fail REPROCESS Recrystallize or Column Chrom. Decision->Fail No

Figure 2: Quality Control decision tree for validating Schiff base identity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in EtOH.1. Concentrate solvent volume by 50% (Rotavap).2. Add cold water dropwise to induce turbidity.3. Switch solvent to Methanol (often lower solubility for these products).
Oily Product Impurities or low melting point.Triturate the oil with Diethyl Ether or Hexane to induce crystallization.
Low Yield Incomplete reaction (Equilibrium).Add Molecular Sieves (3Å) to the reaction flask to scavenge water physically. Increase reflux time.
Hydrolysis Moisture sensitivity.Ensure all solvents are anhydrous. Store product in a desiccator.

References

  • Imidazo[1,2-a]pyridine Scaffold Utility

    • Perveen, H. et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives." RSC Advances, 2024.

  • Schiff Base Synthesis Protocols

    • Vogel, A.I. "Practical Organic Chemistry: Reactions of Amines." ResearchGate Protocol Archive, 2015.

  • Microwave Assisted Synthesis

    • Sakhare, et al. "Microwave-Assisted Synthesis of Schiff Bases."[6] Journal of Molecular Structure, 2021.

  • Spectral Characterization Standards

    • Berber, H. & Arslan, T.[3] "Preparation and Characterization of Some Schiff Base Compounds." Adiyaman University Journal of Science, 2020.[3]

Sources

Scalable synthesis of 5-methylimidazo[1,2-a]pyridine amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Methylimidazo[1,2-a]pyridine Amine Intermediates

Executive Summary

The 5-methylimidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K, p38 MAP kinase) and GABA receptor ligands. The presence of the methyl group at the C5 position (peri- to the bridgehead nitrogen) introduces unique steric and electronic properties that enhance selectivity against off-target proteins.

This guide details the scalable synthesis of 3-amino-5-methylimidazo[1,2-a]pyridine , the primary "amine intermediate" required for downstream coupling (amide/urea formation). We present two distinct protocols:

  • Route A (Linear): Classical cyclization followed by regioselective nitration and reduction. Ideal for generating the primary amine (

    
    ).
    
  • Route B (Convergent): The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] Ideal for generating substituted secondary amines directly.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the availability of 2-amino-6-methylpyridine (6-methylpyridin-2-amine). A critical numbering shift occurs during cyclization: the 6-methyl substituent on the pyridine ring becomes the 5-methyl substituent on the fused imidazo[1,2-a]pyridine system.

Retrosynthesis cluster_RouteA Route A: Linear (Primary Amine) cluster_RouteB Route B: Convergent (Secondary Amine) Target Target: 3-Amino-5-methylimidazo[1,2-a]pyridine Nitro 3-Nitro-5-methylimidazo[1,2-a]pyridine Target->Nitro Reduction (H2/Pd) GBB_Product 3-(Alkyl/Aryl)amino-5-methylimidazo[1,2-a]pyridine Core Core: 5-Methylimidazo[1,2-a]pyridine Nitro->Core Nitration (C3-Selective) SM Starting Material: 2-Amino-6-methylpyridine Core->SM Cyclization GBB_Product->SM GBB 3-CR Reagents_A Chloroacetaldehyde + HNO3/H2SO4 Reagents_A->Core Reagents_B Aldehyde + Isocyanide + Catalyst (Sc(OTf)3) Reagents_B->GBB_Product

Figure 1: Retrosynthetic pathways for accessing the 3-amino-5-methylimidazo[1,2-a]pyridine scaffold.

Critical Process Parameters (CPPs)

ParameterRoute A (Nitration)Route B (GBB)Impact on Scalability
Regioselectivity High (C3 vs C2/C6/C8)High (C3 exclusive)The 5-Me group does not sterically block C3 electrophilic attack, but temperature control is vital to prevent over-nitration.
Exothermicity High (Nitration step)Low to ModerateNitration requires active cooling (

) to prevent thermal runaway on >10g scale.
Impurity Profile Dimer formation; IsomersHydrolysis of imineRoute A requires recrystallization; Route B often requires chromatography if not optimized.
Cost Efficiency High (Cheap reagents)Moderate (Isocyanides)Route A is preferred for multi-kilogram GMP campaigns due to raw material costs.

Protocol 1: Linear Synthesis of Primary Amine

Objective: Synthesis of 5-methylimidazo[1,2-a]pyridin-3-amine (dihydrochloride salt). Scale: 50 g input.

Step 1: Cyclization to 5-Methylimidazo[1,2-a]pyridine

This step constructs the bicyclic core.

  • Reactor Setup: 1 L jacketed reactor with overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge: Dissolve 2-amino-6-methylpyridine (50.0 g, 0.46 mol) in Ethanol (250 mL).

  • Addition: Add Chloroacetaldehyde (40% aq. solution, 113 g, 1.2 equiv) dropwise over 30 mins.

    • Note: Reaction is slightly exothermic. Maintain

      
      .
      
  • Reflux: Heat to reflux (

    
    ) for 6 hours. Monitor by HPLC (Target 
    
    
    
    min; SM
    
    
    min).
  • Workup:

    • Cool to room temperature.[2] Concentrate under vacuum to remove ethanol.

    • Dilute residue with water (200 mL) and basify with sat.

      
       to pH 8–9.
      
    • Extract with DCM (

      
       mL). Dry organics over 
      
      
      
      and concentrate.
    • Purification: Distillation or recrystallization from hexanes.

    • Yield: ~45–50 g (75–80%).

Step 2: Regioselective C3-Nitration

The C3 position is the most electron-rich site (enamine-like character).

  • Safety: Nitration is highly exothermic. Use a blast shield.

  • Charge: Dissolve 5-methylimidazo[1,2-a]pyridine (40 g) in conc.

    
      (120 mL) at 
    
    
    
    .
  • Nitration: Add Fuming

    
      (1.1 equiv) dropwise, maintaining 
    
    
    
    .
    • Critical: The 5-methyl group activates the pyridine ring, but the protonated N4 deactivates it. C3 remains the nucleophile.

  • Quench: Pour onto crushed ice (500 g). Neutralize carefully with

    
     to pH 7.
    
  • Isolation: Filter the yellow precipitate (3-nitro-5-methylimidazo[1,2-a]pyridine). Wash with cold water.

    • Yield: ~45 g (85%).

Step 3: Reduction to Amine
  • Charge: 3-Nitro intermediate (40 g) in Methanol (400 mL).

  • Catalyst: Add 10% Pd/C (4 g, 50% wet).

  • Hydrogenation: Stir under

    
     balloon (or 3 bar in autoclave) at RT for 4 hours.
    
  • Workup: Filter through Celite. Add HCl in dioxane (2.2 equiv) to precipitate the dihydrochloride salt.

  • Final Yield: ~35 g (Off-white solid).

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: One-pot synthesis of N-substituted 3-amino derivatives. Application: Rapid library generation of secondary amines.

GBB_Mechanism SM 2-Amino-6-methylpyridine Imine Imine Intermediate (In Situ) SM->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Product 3-Amino-5-methyl Scaffold Imine->Product + Isocyanide + Catalyst (Sc(OTf)3) Isocyanide Isocyanide (R'-NC)

Figure 2: The GBB Multicomponent Cascade.

Procedure:

  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol) – TFE accelerates the reaction.

  • Reagents: Mix 2-amino-6-methylpyridine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv).

  • Catalyst: Add Scandium Triflate (

    
    )  (5 mol%) or Ammonium Chloride  (10 mol% - cheaper, slower).
    
  • Conditions: Stir at RT for 12 hours or Microwave

    
     for 20 mins.
    
  • Purification: Direct precipitation often occurs. If not, flash chromatography (DCM/MeOH).

Analytical Controls & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Dark tar in flaskPolymerization of chloroacetaldehydeUse fresh chloroacetaldehyde or bromoacetaldehyde diethyl acetal (requires acid hydrolysis in situ).
Regioisomers (Step 2) Multiple spots on TLCOver-nitration or C6/C8 nitrationKeep Temp

. Ensure stoichiometry of

is exact (1.05-1.1 eq).
Incomplete Reduction Yellow color persistsCatalyst poisoningEnsure Nitro intermediate is sulfur-free (wash thoroughly). Increase

pressure.

NMR Validation (DMSO-


): 
  • 5-Methyl Group: Singlet at

    
     ppm (deshielded by aromatic ring).
    
  • C3-H (Core): Singlet at

    
     ppm (Disappears upon nitration/substitution).
    
  • Amine (

    
    ):  Broad singlet at 
    
    
    
    ppm.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[3] Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry, 81(21), 10348-10356. Link

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Link

  • Goel, R., Luxami, V., & Paul, K. (2021). Recent advances in the Groebke–Blackburn–Bienaymé reaction. RSC Advances, 11, 25802-25815. Link

  • BenchChem. (2025). Regioselectivity in Aromatic Nitration: A Comparative Guide. Link

  • Perveen, S., et al. (2023).[4] Synthesis, Crystal Structure and Antibacterial Activity of 3-Aminoimidazo[1,2-a]pyridine Derivatives. Crystals, 13(2), 245. Link

Sources

Application Note: Solvent Selection & Solubility Profiling for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , a versatile scaffold often utilized in the development of kinase inhibitors, gastric acid secretion inhibitors (P-CABs), and anti-infectives.

Given the specific physicochemical properties of the imidazo[1,2-a]pyridine core and the methanamine side chain, solvent selection is critical for ensuring experimental reproducibility, particularly between chemical synthesis (workup) and biological evaluation (assay).

Part 1: Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the ionization states of the molecule. This compound contains two basic centers: the imidazo[1,2-a]pyridine ring nitrogen (N1) and the primary amine on the methyl linker.

Structural Analysis & pKa Prediction
  • Center A (Primary Amine): Highly basic (Estimated pKa

    
     9.5 – 10.0). At physiological pH (7.4), this group is predominantly protonated (
    
    
    
    ).
  • Center B (Imidazo Ring N1): Weakly basic (Estimated pKa

    
     5.0 – 6.0). At pH 7.4, this is largely unprotonated.
    
  • 5-Methyl Group: Increases lipophilicity (LogP) slightly compared to the parent core and introduces steric bulk near the N1 position, potentially affecting salt formation kinetics but not thermodynamics.

Solubility Prediction Matrix
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Application Context
Polar Aprotic DMSO High (>100 mM) High (>50 mM) Primary Stock Solution (Bio-Assays)
Polar AproticDMF, DMAHighHighAlternative Stock / Synthesis
Polar Protic Methanol, Ethanol HighHighSynthesis, Recrystallization, HPLC Diluent
Aqueous (Acidic) 0.1M HCl, Acetate Buffer (pH 4)High (>50 mM)High (>50 mM)Formulation, IV Dosing
Aqueous (Neutral) PBS (pH 7.4), WaterLow/ModerateHigh (until saturation)Biological Media
Aqueous (Basic) 0.1M NaOH, Carbonate BufferLow (Precipitation Risk)Low (Converts to Free Base)Workup (Extraction)
Chlorinated DCM, ChloroformHighNegligibleLiquid-Liquid Extraction (Free Base recovery)
Non-Polar Hexanes, HeptaneNegligibleNegligibleAnti-solvent for precipitation

Part 2: Solvent Selection Strategy

For Biological Assays (In Vitro)

Standard: Dimethyl Sulfoxide (DMSO).

  • Rationale: The compound (both salt and free base) exhibits excellent solubility in DMSO. DMSO is miscible with aqueous assay buffers.

  • Critical Protocol: Prepare a 10 mM or 20 mM stock in anhydrous DMSO. Store at -20°C.

  • Freeze-Thaw Warning: Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic). Water uptake can cause hydrolysis or precipitation of the free base over time. Use single-use aliquots.

For Chemical Synthesis & Purification

Standard: Dichloromethane (DCM) / Methanol (MeOH).

  • Extraction: If the compound is in an acidic reaction mixture, neutralize with saturated

    
     to generate the free base, then extract into DCM or EtOAc.
    
  • Chromatography: The free base is polar. A standard gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
     (modifier) is recommended to prevent peak tailing on silica gel.
    
For LC-MS/HPLC Analysis

Standard: Water/Acetonitrile with 0.1% Formic Acid.

  • Rationale: The acidic modifier (Formic acid or TFA) ensures both nitrogen centers are fully protonated, improving peak shape and solubility in the mobile phase.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target: Create a stable stock for biological screening.

Reagents:

  • (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (Solid).

  • DMSO (Anhydrous,

    
    99.9%, Cell Culture Grade).
    

Procedure:

  • Calculate: Determine the Molecular Weight (MW).

    • Free Base:

      
       161.20  g/mol .[1][2][3]
      
    • HCl Salt:

      
       197.66  g/mol  (Check specific batch CoA).
      
  • Weigh: Accurately weigh 2.0 mg of the solid into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

  • Volume Calculation:

    • Example (Free Base):

      
      . Need 
      
      
      
      for 10 mM.
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold against a light source. The solution should be perfectly clear. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Target: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).

Procedure:

  • Supersaturation: Add excess compound (e.g., 5 mg) to 0.5 mL of the target solvent (PBS pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF syringe filter to remove undissolved solid.
    
    • Note: Do not use Nylon filters if the compound is suspected to bind non-specifically (though unlikely for this hydrophilic amine).

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase (Water/ACN + 0.1% Formic Acid) and inject into HPLC. Compare peak area against a standard curve prepared from the DMSO stock.

Part 4: Visualization & Logic Flow

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Start: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Screening Synthesis Synthesis / Purification AppType->Synthesis Chemistry Analytics LC-MS / HPLC AppType->Analytics QC StockSol Prepare Stock in DMSO (10-20 mM) BioAssay->StockSol Extraction Liquid-Liquid Extraction Synthesis->Extraction Chromatography Flash Chromatography Synthesis->Chromatography MobilePhase Water : ACN (+ 0.1% Formic Acid) Analytics->MobilePhase AqDilution Dilute in Assay Buffer (PBS/Media) StockSol->AqDilution Max 1% DMSO final DCM_Basic DCM or EtOAc (Requires pH > 10) Extraction->DCM_Basic Free Base Recovery Chromatography->DCM_Basic DCM:MeOH + NH3

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

Figure 2: Solubility & Protonation States

Understanding the pH-dependent solubility is crucial for formulation and extraction.

ProtonationStates pH2 pH < 4 (Acidic) State2 Di-Cationic (+2) High Solubility pH2->State2 Both N protonated pH7 pH 7.4 (Physiological) State7 Mono-Cationic (+1) Amine Protonated Mod. Solubility pH7->State7 Primary Amine + pH12 pH > 10 (Basic) State12 Neutral Free Base Low Aq. Solubility High Org. Solubility pH12->State12 Deprotonated

Caption: Relationship between pH environment, protonation state, and solubility characteristics.

Part 5: References

  • ChemScene. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride Product Analysis. Retrieved from

  • Bagdi, A. K., et al. (2020). "Groebke–Blackburn–Bienaymé reaction: A review of recent advances." Molecular Diversity, 24, 1421–1446. (Context for Imidazo[1,2-a]pyridine synthesis and solubility).

  • Sigma-Aldrich. Imidazo[1,2-a]pyridin-3-ylmethanamine derivatives - Safety & Handling. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility profiling protocols).

Sources

Application Note: Functionalization of the C-3 Position in 5-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., Zolpidem, Alpidem).[1] While the C-3 position is inherently nucleophilic and amenable to electrophilic functionalization, the introduction of a methyl group at the C-5 position introduces a unique synthetic challenge: peri-interaction .

Unlike substituents at C-6, C-7, or C-8, a C-5 methyl group exerts significant steric pressure on the C-3 reaction center.[1] This "5-Methyl Challenge" creates a divergence in reactivity compared to the parent scaffold:

  • Electronic Activation: The scaffold remains electron-rich.

  • Steric Deactivation: The C-5 methyl group blocks the approach of bulky electrophiles and destabilizes late-stage intermediates in catalytic cycles.

This guide provides validated protocols specifically optimized to overcome this steric barrier, focusing on halogenation, formylation, and transition-metal-catalyzed arylation.[1]

Mechanistic Insight: The "Peri-Clash"

The following diagram illustrates the steric environment of the 5-methylimidazo[1,2-a]pyridine core. The peri-interaction (indicated in red) between the C-5 methyl group and the incoming electrophile at C-3 is the primary failure mode for standard protocols.

G Substrate 5-Methylimidazo[1,2-a]pyridine C3_Site C-3 Nucleophilic Center (Target) Substrate->C3_Site Electronic Activation (+M) C5_Me C-5 Methyl Group (Steric Bulk) Substrate->C5_Me Structural Feature Reaction_Success Successful Functionalization (Small Electrophiles / High Temp) C3_Site->Reaction_Success Halogenation (NBS/NIS) Formylation (Vilsmeier) Reaction_Fail Reaction Failure (Bulky Radicals / Low Temp) C3_Site->Reaction_Fail Perfluoroalkylation Bulky Mannich Reagents C5_Me->C3_Site Peri-Interaction (Steric Clash)

Figure 1: Mechanistic map highlighting the steric conflict between C-5 substituents and C-3 functionalization.

Validated Experimental Protocols

Protocol A: Regioselective C-3 Halogenation (The Gateway Step)

Rationale: Due to the steric hindrance at C-3, direct cross-coupling can be sluggish. Installing a halogen (Br or I) first using small electrophiles (NBS/NIS) is the most reliable strategy. The resulting halide can then undergo cross-coupling (Suzuki/Sonogashira) which is less sensitive to the initial nucleophilic attack barrier.

Scope: Works well for 5-methyl substrates. Yield Expectation: 75–88%[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 equiv) in DMF (0.5 M concentration). Note: DMF is preferred over MeCN to solubilize the polar intermediate.

  • Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Critical Check: Do not dump NBS all at once; the exotherm can lead to C-2/C-3 di-bromination side products.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Endpoint: Disappearance of starting material. If sluggish (due to 5-Me sterics), heat to 40 °C.

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (usually not required if precipitation is clean).

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Rationale: The Vilsmeier reagent (chloromethyliminium salt) is sufficiently electrophilic and small enough to bypass the C-5 steric gate, provided the temperature is managed.

Yield Expectation: 60–80%

Step-by-Step Procedure:

  • Reagent Formation: In a dry flask under N₂, add DMF (3.0 equiv) and cool to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the Vilsmeier salt (white/yellowish solid or slurry).

  • Substrate Addition: Dissolve 5-methylimidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF and add it dropwise to the pre-formed reagent at 0 °C.

  • Heating: Warm to room temperature, then heat to 60–80 °C for 3–6 hours.

    • Note: The 5-methyl analog requires this heating step. Unsubstituted analogs often react at RT. The heat provides the energy to overcome the steric activation barrier.

  • Hydrolysis: Cool to RT. Pour onto crushed ice. Neutralize carefully with saturated Na₂CO₃ or NaOH solution to pH 8–9.

  • Isolation: The aldehyde product will precipitate as a solid. Filter and wash with water.

Protocol C: Direct C-H Arylation (Pd-Catalyzed)

Rationale: Direct arylation avoids the halogenation step but is highly sensitive to sterics. Standard Pd(OAc)₂ conditions often fail. The use of Pd-clusters or bulky, electron-rich ligands (like Xantphos) is required to stabilize the active catalyst species in the crowded environment.

Yield Expectation: 40–65% (Lower than unsubstituted analogs)

Step-by-Step Procedure:

  • Components: In a pressure tube, combine:

    • 5-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR Pd/C (if using cluster conditions).

    • Base: KOAc or K₂CO₃ (2.0 equiv).

    • Solvent: DMA or DMF (degassed).

  • Conditions: Seal the tube and heat to 120–140 °C for 12–24 hours.

    • Why High Temp? The 5-methyl group hinders the concerted metalation-deprotonation (CMD) step. High thermal energy is non-negotiable here.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with EtOAc.

  • Purification: Column chromatography is essential as conversion is rarely 100%.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Reaction (Recovered SM) Steric hindrance at C-5 prevents electrophile approach.Increase Temperature: Shift from 25°C to 60°C (Halogenation) or 140°C (Arylation).Change Electrophile: Switch to smaller electrophiles (e.g., use Cl instead of I, then trans-halogenate).
Decomposition / Black Tar Substrate instability or radical polymerization.Exclude Light: 5-methyl analogs can be photosensitive. Run in dark.Inert Atmosphere: Ensure strict N₂/Ar atmosphere, especially for arylation.
Regioisomer Mixtures Reaction occurring at C-2 or other positions.Control Stoichiometry: Use exactly 1.0–1.05 equiv of electrophile. Excess leads to poly-substitution.Lower Temp: If selectivity is poor, lower temp and extend time.[1]
Low Yield in Arylation Catalyst poisoning or failed oxidative addition.Switch Catalyst: Move to Pd(OH)₂/C or Pd-clusters (See Ref 3). Add pivalic acid (30 mol%) as a CMD promoter.

References

  • General C-3 Functionalization Review

    • C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate.[3]

  • Steric Failure in Perfluoroalkylation

    • Recent Advances in Visible Light-Induced C-H Functionalization.[4] Molecules 2025.[4][5][6] (Notes failure of 5-methyl substrate).

  • Pd-Cluster Catalysis for Steric Substrates

    • C–H Arylation of Imidazo[1,2-a]pyridines Catalyzed by Synergistic Tripalladium Clusters.
  • Halogenation Protocols

    • Transition-metal-free regioselective C–H halogen
  • Vilsmeier-Haack Mechanism & Kinetics

    • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation.[7]

Sources

Troubleshooting & Optimization

Purification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-5MIP-HCl Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Purification, Handling, and Stability Protocols

Introduction

You are likely working with (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (CAS: 2102411-52-7) as a fragment for drug discovery or a metabolic intermediate.

This molecule presents a "perfect storm" for purification challenges:

  • High Polarity: The primary amine and the imidazopyridine core create a highly polar cationic species upon protonation.

  • Hygroscopicity: Like many primary amine HCl salts, this compound has a high affinity for atmospheric water, often deliquescing into a sticky oil.

  • Regio-sterics: The 5-methyl group provides steric bulk near the bridgehead nitrogen (N1), which can complicate salt stoichiometry if the equivalents of acid are not strictly controlled.

This guide replaces generic advice with specific, field-tested protocols for this scaffold.

Module 1: Critical Isolation Protocols (The "Sticky Oil" Problem)

User Question: "I added HCl to my reaction mixture, but instead of a white solid, I got a brown, sticky gum that won't crystallize. How do I fix this?"

Diagnosis: This is "oiling out," caused by the salt retaining solvent or impurities that lower the lattice energy. It is exacerbated by the presence of water or excess alcohol.

The "Crash-Out" Protocol

Do not attempt to filter the gum. Follow this solvent-switch workflow:

  • Decantation: Carefully decant the supernatant solvent away from the gum.

  • Dissolution: Dissolve the gum in the minimum amount of anhydrous Methanol (MeOH) .

  • Trituration:

    • Place the MeOH solution in an ice bath (

      
      ).
      
    • Add Diethyl Ether (

      
      )  or Methyl tert-butyl ether (MTBE)  dropwise with vigorous stirring.
      
    • Ratio Target: 1:10 (MeOH:Ether).

  • Sonication: If the oil persists, sonicate the flask for 5 minutes. The mechanical energy often induces nucleation.

  • Isolation: Filter rapidly under a blanket of Nitrogen/Argon to prevent moisture uptake.

Troubleshooting Flowchart

purification_flow start State of Product oil Sticky Oil / Gum start->oil Oiling Out solid Amorphous Solid start->solid Precipitation crystal Crystalline Solid start->crystal Ideal decant Dissolve in min. MeOH oil->decant 1. Decant Supernatant switch_acid Use HBr or MsOH oil->switch_acid Switch Counterion recrystallize Recrystallize (EtOH/IPAc) solid->recrystallize High Purity Req? triturate Vigorous Stirring + Sonication decant->triturate Add MTBE/Et2O triturate->oil Persists? triturate->solid Nucleation recrystallize->crystal

Caption: Decision logic for converting oiled-out salts into filterable solids.

Module 2: Recrystallization & Solvent Selection

User Question: "My salt is solid but yellow/brown. What solvent system works for recrystallization?"

Expert Insight: The 5-methyl group increases lipophilicity slightly compared to the parent scaffold, but the HCl salt remains very polar. Single-solvent recrystallization (e.g., boiling EtOH) often leads to decomposition before dissolution. You must use a solvent-antisolvent pair .

Recommended Solvent Systems
SystemRatio (v/v)SuitabilityNotes
MeOH / IPAc 1:5High Best for removing non-polar impurities. Isopropyl Acetate (IPAc) is less hygroscopic than EtOAc.
EtOH / Et₂O 1:10Medium Classic method. Risk of oiling out if EtOH content is too high. Requires explosion-proof setup.
Water / Acetone 1:20Low Only use if the salt is extremely impure. High loss of yield due to water solubility.
Step-by-Step Protocol (MeOH/IPAc)
  • Suspend the crude salt in Isopropyl Acetate (IPAc) (10 mL per gram). Heat to

    
    .
    
  • Add Methanol dropwise through the condenser until the solid just dissolves.

  • Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

  • Cool to

    
     in a fridge.
    
  • Filter and wash the cake with cold IPAc.

Module 3: Salt Stoichiometry & pH Control

User Question: "Elemental analysis shows my Chlorine content is too high. Do I have the di-HCl salt?"

Technical Analysis: The (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine molecule has three basic sites:

  • Primary Amine (Side chain):

    
     (Most basic, protonates first).
    
  • N1 (Bridgehead Nitrogen):

    
     (Moderately basic).
    
  • N4 (Bridgehead Nitrogen): Non-basic due to aromaticity.

The Trap: If you use a large excess of HCl (e.g., 4M HCl in Dioxane), you will protonate both the primary amine and the N1 position, forming the Di-HCl salt . This form is often more hygroscopic and unstable than the Mono-HCl salt.

Stoichiometry Control Protocol

To ensure the stable Mono-HCl form:

  • Dissolve free base in EtOAc.

  • Calculate exactly 0.95 to 1.0 equivalents of HCl (using 1M or 2M ethereal HCl).

  • Add acid dropwise at

    
    .
    
  • Validation: Perform a

    
     shake in NMR.
    
    • Mono-HCl: The methylene protons (

      
      ) will shift downfield significantly, but the aromatic ring protons will shift only slightly.
      
    • Di-HCl: Significant downfield shift of the aromatic protons on the pyridine ring (due to N1 protonation).

Module 4: Impurity Profiling

User Question: "I see a persistent impurity at roughly 10% in my LCMS. What is it?"

Common synthetic routes (e.g., reduction of the nitrile) often leave specific fingerprints.

Impurity TypeOriginRemoval Strategy
Starting Material Unreacted 3-cyano-5-methylimidazo[1,2-a]pyridineWash the crude HCl salt with Dichloromethane (DCM) . The salt is insoluble; the nitrile is soluble.
Metal Residues Pd/C or Raney Nickel from reductionUse QuadraPure™ TU or similar thiourea scavengers before salt formation.
Oxidation Byproducts N-oxide formation on the pyridine ringRecrystallize from EtOH containing 1% aqueous HCl .
Impurity Scavenging Workflow

impurity_removal crude Crude Reaction Mix scavenge Add Metal Scavenger (Resin/Charcoal) crude->scavenge Dissolve filter Filter (Celite) scavenge->filter Stir 2h base_wash DCM Wash (Free Base) filter->base_wash Evaporate salt_form Salt Formation (1.0 eq HCl) base_wash->salt_form Purified Base

Caption: Pre-salting purification workflow to remove non-basic impurities.

References

  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2] Journal of Organic Chemistry, 2013.[3][4]

  • Amine Salt Purification: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
  • Hygroscopicity Management: "Handling and Storage of Hygroscopic Chemicals." BenchChem Technical Guides.

  • General Scaffold Properties: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." Bioorganic & Medicinal Chemistry Letters, 2015.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Solving solubility issues of imidazopyridine amines in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IP-SOLV-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Group[1][2]

Introduction: The "Brick Wall" Phenomenon

Welcome. If you are reading this, you are likely staring at a round-bottom flask containing a suspension that refuses to dissolve in DCM, Methanol, or even mild heating.[1][2]

Imidazo[1,2-a]pyridine amines are notorious for their "Brick Wall" crystal lattice .[1][2] Unlike simple lipophilic compounds, their insolubility is not just about logP (hydrophobicity); it is a thermodynamic trap caused by two factors:[2]

  • Extreme Planarity: The fused bicyclic system allows for tight

    
    -
    
    
    
    stacking.[1]
  • H-Bond Networking: The bridgehead nitrogen (N4) and the amine group create a self-complementary hydrogen bonding network that excludes solvent molecules.[1]

This guide treats solubility not as a binary state (dissolved/undissolved) but as a competitive equilibrium between Lattice Energy and Solvation Energy .[1]

Module 1: Diagnostic Framework

Before adding random solvents, diagnose the nature of your insolubility using the Solubility Potential Landscape .

SolubilityLandscape Compound Solid Imidazopyridine Lattice Crystal Lattice Energy (High Stability) Compound->Lattice Promoted by Planarity & H-Bonds Solution Dissolved State Compound->Solution Requires Energy > Lattice Barrier Lattice->Solution Overcome by 1. Protonation (Charge) 2. Heat (Thermodynamics) 3. Co-solvents (Polarity) Solvent Solvation Energy (Solvent-Solute Interaction) Solvent->Solution Assisted by Dipole Interactions

Figure 1: The thermodynamic barrier to solubility.[1][2] To dissolve the compound, Solvation Energy must exceed the Lattice Energy.[2]

Module 2: Solvent System Protocols

Scenario A: NMR Analysis (The "Shimming" Nightmare)

Issue: Compound crashes out in


 or forms a gel in DMSO-

, leading to broad peaks.

Protocol: The "Acidic Spike" Method Standard deuterated solvents cannot disrupt the intermolecular N---H-N hydrogen bonds.[1] You must protonate the N1 position to break the lattice.

Solvent SystemRatioApplicationMechanism

+ TFA-

100:1Routine

NMR
TFA protonates the pyridine nitrogen, destroying H-bond acceptor capability.[1]
DMSO-

+ heating
N/AHigh MW analogsHeat to 60°C inside the probe (ensure cap is secure).[1]
MeOD +

10:1Exchangeable protonsUse for identifying amine/amide protons (they will disappear).[1]

Warning: Do not use TFA-


 if your molecule contains acid-labile protecting groups (e.g., Boc, THP).[1][2]
Scenario B: Reaction Workup & Extraction

Issue: Product is stuck in the aqueous layer or forms an emulsion (rag layer) during extraction.

Protocol: The "Salting Out" & "Polar Organic" Wash Imidazopyridines are often amphiphilic.[1] Standard EtOAc/Water extractions fail because the protonated amine stays in water, while the neutral form stays in the emulsion.

  • pH Adjustment: Basify aqueous layer to pH > 10 using saturated

    
     (avoid NaOH if esters are present).[1]
    
  • The "Magic Solvent" Mix: Instead of pure EtOAc, use DCM : Isopropanol (3:1) .

    • Why: Isopropanol disrupts the emulsion and increases the polarity of the organic phase to accommodate the polar heterocycle.

  • Phase Separation: If emulsion persists, filter the entire biphasic mixture through a pad of Celite .

Scenario C: Chromatography (Purification)

Issue: Compound streaks on silica or stays at the baseline.

Protocol: The Ammoniated Modifier Silica is acidic (


).[1] Imidazopyridines (

) will stick to silica protons.[1]
  • Preparation: Add 1%

    
     (aq) or 1% Triethylamine (TEA) to your MeOH/DCM mobile phase.[1]
    
  • Recommended Gradient:

    • Solvent A: DCM[1][3][4]

    • Solvent B: 10% MeOH in DCM + 1%

      
      [1]
      
    • Gradient: 0%

      
       50% B.[1]
      

Module 3: Structural Troubleshooting (Chemical Modification)

If physical solubility methods fail, the structure itself requires modification.[2]

Salt Formation (The Mesylate Solution)

HCl salts of imidazopyridines are often less soluble in organic solvents and hygroscopic.

  • Recommendation: Synthesize the Methanesulfonate (Mesylate) salt.

  • Procedure: Dissolve free base in minimal hot THF/EtOH; add 1.05 eq. methanesulfonic acid.[1] Cool slowly.

  • Benefit: Mesylates disrupt packing efficiency better than chlorides due to the bulky anion.[1]

Planarity Disruption (The "Grease" Strategy)

If you are in the design phase, add an


 carbon to break the "pancake" stacking.
  • Change: Phenyl substituent

    
     Cyclohexyl or Piperidine.
    
  • Change: Direct aryl attachment

    
     Methylene linker (
    
    
    
    ).

Module 4: Process Techniques (Recrystallization)

Issue: "Oiling out" instead of crystallizing.

Protocol: The Dual-Solvent Diffusion Method

  • Dissolve crude material in the minimum amount of DCM or THF (Good Solvent).[1]

  • Place this vial inside a larger jar containing Hexane or Diethyl Ether (Anti-Solvent).[1]

  • Cap the large jar tightly.

  • Wait 24-48 hours. Vapor diffusion will slowly introduce the anti-solvent, growing crystals rather than crashing out amorphous powder.[1]

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned into a black tar. How do I recover my imidazopyridine? A: Dissolve the tar in


.[1] Wash with EtOAc (removes non-basic tar).[1] Basify the aqueous layer to pH 10.[1] Extract with DCM:Isopropanol (3:1).[1] This "Acid-Base Rescue" is standard for aminopyridines [1].[1]

Q: Can I use Acetone for recrystallization? A: Generally, no.[1][2] Imidazopyridines often form solvates with acetone that are unstable.[1] Use Acetonitrile (ACN) or Ethanol instead [2].[1]

Q: I see two spots on TLC that merge into one. Is my compound decomposing? A: Likely not. Imidazopyridines can tautomerize or protonate on silica.[1] Run a 2D TLC : Spot, run up, dry, turn 90°, and run again.[2] If the spots lie on the diagonal, it is the same compound equilibrating.

Decision Matrix: Workflow Visualization

TroubleshootingFlow Start Solubility Issue Identified CheckState Is it for Analysis or Isolation? Start->CheckState Analysis Analysis (NMR/LCMS) CheckState->Analysis Isolation Isolation/Purification CheckState->Isolation AcidSpike Add TFA-d or Acetic Acid Analysis->AcidSpike Insoluble in CDCl3 Heat Heat to 50-60°C Analysis->Heat Broad Signals Extraction Workup: Use DCM:IPA (3:1) Isolation->Extraction Emulsions Column Column: Add 1% NH4OH to Eluent Isolation->Column Streaking on Silica Cryst Recryst: Vapor Diffusion Isolation->Cryst Oiling Out

Figure 2: Step-by-step decision tree for selecting the correct troubleshooting protocol.[1][2]

References

  • BenchChem. (2025).[1][5] How to remove unreacted 2-aminopyridine from product - Troubleshooting Guide. Retrieved from [1][2]

  • Cisneros, J. A., et al. (2016).[1][2] Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Retrieved from

  • Bagdi, A. K., et al. (2015).[1][2][6] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[1][6] Retrieved from [1][2]

  • PubChem. (2025).[1] Imidazo[1,2-a]pyridin-8-amine Compound Summary. Retrieved from [1][2]

Sources

Preventing oxidation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

[label="5. Crimp Seal\n(PTFE/Silicone Septa)", fillcolor="#F1F

Illustrating Degradation Prevention

I'm now revising the DOT diagram to incorporate preventative measures and degradation pathways, and I'm currently focused on visually representing how preventative actions can inhibit these pathways within the diagram. This involves adding connections and color-coding, to ensure that the inhibitory relationships between preventative measures (argon purging, amber vials, and antioxidants) and degradation pathways are accurately represented.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless research campaigns derailed by the silent, progressive degradation of sensitive intermediates. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a highly valuable building block, but its structural features—an electron-rich bicyclic core coupled with a primary methanamine group—make it exceptionally vulnerable to environmental degradation.

This guide is designed to move beyond basic "store in a cool, dry place" advice. Here, we will dissect the causality behind the degradation mechanisms, establish self-validating storage protocols, and troubleshoot the exact analytical anomalies you might encounter at the bench.

Mechanistic Overview: The "Why" Behind the Degradation

To protect a molecule, you must first understand how it breaks down. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine faces two primary modes of attack:

  • Primary Amine Oxidation & Carbamate Formation: The terminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is highly susceptible to free-radical autoxidation, leading to the formation of hydroxylamines and imines[1][2]. Furthermore, exposure to atmospheric 
    
    
    
    and moisture triggers the formation of insoluble carbamate salts, which neutralizes the amine's nucleophilicity[1].
  • Core Ring Oxidation: The imidazo[1,2-a]pyridine core is electron-rich. Under photo-oxidative stress (UV/Vis light) or in the presence of reactive oxygen species (ROS), the ring nitrogens can form N-oxides, or the ring system can undergo electrophilic cleavage, resulting in highly colored polymeric degradation products[3][4].

OxidationPathways API (5-Methylimidazo[1,2-a]pyridin-3-yl) methanamine AmineOx Primary Amine Oxidation (O2 / CO2 Exposure) API->AmineOx RingOx Imidazo[1,2-a]pyridine Core (Photo-oxidation / ROS) API->RingOx Deg1 Hydroxylamines, Imines & Carbamate Salts AmineOx->Deg1 Deg2 N-Oxides & Polymeric Species RingOx->Deg2 Prev1 Argon Purging (Displaces O2) Prev1->AmineOx Inhibits Prev2 Amber Vials (Blocks UV/Vis) Prev2->RingOx Inhibits Prev3 Antioxidants (e.g., BHT) (Scavenges Radicals) Prev3->AmineOx Inhibits

Mechanistic pathways of oxidative degradation and targeted preventive strategies.

Core Protocol: Self-Validating Anaerobic Aliquoting & Storage

The number one cause of batch-to-batch variation is the repeated opening of a master API bottle, which introduces fresh atmospheric moisture and oxygen with every use. To prevent this, implement the following Single-Use Aliquot Protocol .

Step-by-Step Methodology:

  • Baseline Validation: Before processing, analyze the bulk material via LC-MS and

    
    -NMR to establish a baseline purity profile. You cannot protect what is already degraded.
    
  • Glovebox Transfer: Transfer the bulk material into a glovebox maintained under an Argon atmosphere (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
    • Causality: Argon is ~38% denser than Nitrogen. It acts as a heavy blanket over the solid powder, preventing transient oxygen exposure during the capping process.

  • Aliquoting: Weigh the compound into single-use, amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, satisfying the photostability requirements outlined in ICH Q1B guidelines[5][6].

  • Sealing: Cap the vials using PTFE-lined silicone septa and crimp them tightly.

    • Causality: PTFE provides absolute chemical inertness against the reactive primary amine, while the silicone backing ensures a hermetic, self-healing seal if a needle is used to introduce anhydrous solvents later.

  • Secondary Containment & Self-Validation: Place the sealed vials in a secondary vacuum-sealed Mylar bag containing a desiccant pack and a resazurin-based oxygen indicator pill .

    • Causality: This creates a self-validating system. If the pill turns pink, the primary containment barrier has failed, and the batch must be re-assayed before use.

  • Storage: Store the final packages at -20°C.

Workflow Start 1. Baseline Purity (LC-MS / NMR) Prep 2. Glovebox Transfer (<1 ppm O2/H2O) Start->Prep Aliquot 3. Single-Use Aliquots (Amber Glass) Prep->Aliquot Purge 4. Argon Gas Overlay (Density > Air) Aliquot->Purge Seal 5. Crimp Seal (PTFE/Silicone Septa) Purge->Seal Store 6. Store at -20°C (with Desiccant) Seal->Store Validate 7. Self-Validation (O2 Indicator Pill) Store->Validate

Self-validating anaerobic aliquoting and storage workflow for sensitive amines.

Quantitative Stability Data

The following table synthesizes expected stability profiles based on the principles of ICH Q1A(R2) accelerated stability testing conditions for sensitive imidazo-pyridine primary amines[5][7].

Storage ConditionAtmosphereLight ExposureTimeframeExpected Purity (%)Visual Appearance
-20°C (Optimal) ArgonDark (Amber)12 Months>99.5%Off-white powder
2-8°C ArgonDark (Amber)6 Months>98.0%Off-white powder
25°C / 60% RH AirDark (Amber)3 Months~92.0%Pale yellow solid
40°C / 75% RH AirAmbient1 Month<85.0%Brown/Sticky solid

Troubleshooting Guide

Issue 1: The compound has changed color from off-white to yellow or brown.

  • Causality: Aromatic amines and the electron-rich imidazo[1,2-a]pyridine core are highly susceptible to free-radical autoxidation[4][8]. Oxygen exposure leads to the formation of conjugated imines, azo compounds, or polymeric species, which are highly chromophoric. Even trace oxidation (

    
    ) can cause severe discoloration.
    
  • Solution: If quantitative stoichiometry is critical for your downstream reaction, discard heavily discolored material. For future batches, ensure strict adherence to the Argon-overlay protocol and verify the integrity of your glovebox sensors.

Issue 2: LC-MS analysis shows a +16 Da or +32 Da impurity peak.

  • Causality: A +16 Da mass shift is the classic signature of N-oxidation. This can occur at the primary methanamine group (forming a hydroxylamine) or at the imidazo[1,2-a]pyridine core nitrogens (forming an N-oxide)[1][2].

  • Solution: If the impurity is

    
    , the material can sometimes be salvaged by passing it through a short silica plug (provided stability in the eluent is confirmed). Otherwise, re-purify via preparative HPLC and immediately lyophilize.
    

Issue 3: Inconsistent yields in downstream amide coupling reactions.

  • Causality: Primary amines absorb atmospheric carbon dioxide and moisture to form carbamate salts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[1]. This neutralizes the nucleophilicity of the amine, leading to failed couplings.
    
  • Solution: Add a slight excess of a non-nucleophilic base (e.g., DIPEA or TEA) to your reaction mixture to liberate the free amine from any formed carbamate salts.

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants to prolong the shelf life of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine? A: Yes. The addition of free-radical scavengers, such as Butylated hydroxytoluene (BHT) or methimazole, can significantly inhibit amine oxidation[9]. However, as an Application Scientist, I advise caution: only add antioxidants if you have validated that they will not interfere with your downstream chemistry. For example, scavengers can easily poison transition-metal catalysts used in cross-coupling reactions.

Q: What are the regulatory guidelines for establishing the shelf-life of this compound for IND applications? A: Stability testing must follow ICH Q1A(R2) guidelines for new drug substances[5][7]. This involves long-term testing (typically 25°C/60% RH or 30°C/65% RH) and accelerated testing (40°C/75% RH) to evaluate degradation pathways. Additionally, ICH Q1B mandates photostability testing to assess light-induced degradation, which is why amber vials are strictly required[5][6].

Q: I dissolved the compound in DMSO to create a stock solution for biological assays. Is it stable? A: No. Storing primary amines in DMSO is a common and costly pitfall. DMSO can act as a mild oxidant over time, especially in the presence of trace metals or light, leading to the formation of dimethyl sulfide and oxidized amine byproducts. Always prepare working solutions fresh. If stock solutions are absolutely necessary, store them in anhydrous, degassed solvents (like acetonitrile) at -80°C for no longer than a few weeks.

References

  • "Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life - ekocentrum ovalab", ovalab.cz,[Link]

  • "Q1A(R2) Guideline - ICH", ich.org,[Link]

  • "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting", biobostonconsulting.com,[Link]

  • "US20120271026A1 - Inhibition of amine oxidation - Google P
  • "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Publications", acs.org,[Link]

  • "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC", nih.gov,[Link]

  • "Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature | ACS Applied Materials & Interfaces", acs.org,[Link]

Sources

Minimizing side reactions in Groebke-Blackburn-Bienaymé synthesis of imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This is the Groebke-Blackburn-Bienaymé (GBB) Synthesis Technical Support Center .

We have structured this guide to address the specific failure modes encountered during the synthesis of imidazo[1,2-a]pyridines. Unlike standard review literature, this content is organized by symptom and process control , designed to troubleshoot live experiments.

Module 1: Mechanistic "Danger Zones"

To minimize side reactions, you must first visualize where the reaction diverges from the productive pathway. The GBB reaction is a non-concerted [4+1] cycloaddition involving a delicate balance between Schiff base formation and isocyanide insertion.[1]

GBB Reaction Pathway & Failure Modes

The following diagram maps the "Happy Path" (Green) against the critical "Failure Modes" (Red).

GBB_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Isocyanide Insertion & Cyclization cluster_2 Step 3: Rearrangement Start Aldehyde + 2-Aminopyridine Imine Schiff Base (Imine) Start->Imine -H2O (Reversible) Hydrolysis FAILURE: Hydrolysis (Reverts to SM) Imine->Hydrolysis +H2O (Wet Solvent) Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide + Acid Catalyst Hydrolysis->Start Isocyanide Isocyanide (R-NC) Polymer FAILURE: Isocyanide Polymerization Isocyanide->Polymer Strong Acid / No Imine Ugi FAILURE: Ugi Product (If Carboxylic Acid present) Isocyanide->Ugi + H2O / R-COOH Cyclized Cyclic Intermediate Nitrilium->Cyclized Intramolecular Attack Product Imidazo[1,2-a]pyridine (Target) Cyclized->Product [1,3] H-Shift Aromatization

Figure 1: Mechanistic flow of the GBB reaction highlighting critical divergence points where yield is lost to hydrolysis or polymerization.

Module 2: Catalyst & Solvent Selection Strategy

The choice of catalyst dictates the reaction rate and the prevalence of side reactions (specifically isocyanide polymerization).

Catalyst Performance Matrix
Catalyst ClassExamplesReactivitySide Reaction RiskBest For...
Lewis Acid (Rare Earth) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

High LowGold Standard. Complex aldehydes, steric bulk, microwave synthesis. Recyclable in some phases.[2]
Strong Brønsted Acid

,

-TsOH
High High (Polymerization)Simple substrates. Requires strict stoichiometry control to prevent "tarring."
Weak Brønsted Acid Acetic Acid (AcOH)LowLowLarge scale, cost-sensitive batches. Often requires heat/reflux.
Heterogeneous Montmorillonite K-10MediumLowGreen chemistry applications; easy workup (filtration).

Technical Insight: While acetic acid is cheap, it often fails to drive the reaction to completion with electron-deficient aldehydes. Scandium(III) triflate (


)  is preferred for high-value synthesis because it activates the imine strongly without rapidly polymerizing the isocyanide, a common issue with strong mineral acids [1, 2].

Module 3: Troubleshooting Guide (Symptom-Based)

Use this section to diagnose specific experimental failures.

Symptom 1: "The reaction stalled. I see aldehyde and amine on the TLC."
  • Diagnosis: Imine Hydrolysis. The GBB reaction is a condensation; it releases water. If the solvent is "wet" or the equilibrium isn't driven, the Schiff base hydrolyzes back to starting materials.

  • Corrective Action:

    • Chemical Dehydration: Add 1.0–2.0 equivalents of Trimethyl Orthoformate (TMOF) or anhydrous

      
       to the reaction mixture. TMOF scavenges water irreversibly [3].
      
    • Pre-formation: Pre-stir the aldehyde and amine (with catalyst) for 30-60 minutes before adding the isocyanide. This builds a reservoir of the active imine species.

Symptom 2: "My product is a dark, sticky tar."
  • Diagnosis: Isocyanide Polymerization. This occurs when the acid catalyst reacts directly with the isocyanide (forming poly-isocyanides) rather than activating the imine.

  • Corrective Action:

    • Order of Addition: Never add acid directly to the isocyanide. Mix Aldehyde + Amine + Catalyst first. Add Isocyanide last.

    • Catalyst Switch: Switch from strong Brønsted acids (

      
      ) to Lewis acids (
      
      
      
      or
      
      
      ).
    • Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization over intramolecular cyclization.

Symptom 3: "I see two close spots on the TLC (Regioisomers)."
  • Diagnosis: Regioselectivity Failure. This is common when using 2-aminopyrimidines or unsymmetrical amidines. The isocyanide can attack the imine, but cyclization can occur at either ring nitrogen (N1 or N3).

  • Corrective Action:

    • Steric Control: If using a 2-aminopyridine with a substituent at the 3-position (e.g., 3-methyl-2-aminopyridine), cyclization at the ring nitrogen is sterically hindered. You may need higher temperatures (Microwave 150°C) to overcome the energy barrier for the desired isomer [4].

    • Solvent Polarity: Switching from MeOH to a non-polar solvent (DCM) can sometimes alter the tautomeric equilibrium of the amidine, favoring one isomer, though this slows the reaction.

Module 4: Optimized Experimental Protocol

This protocol utilizes Scandium(III) Triflate and Microwave Irradiation to maximize chemoselectivity and minimize reaction time (reducing degradation).

Standard Operating Procedure (SOP-GBB-01)

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide (1.2 equiv)[3]

  • Catalyst:

    
     (5 mol%)[1][4][5]
    
  • Solvent: Methanol (anhydrous) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.

Workflow:

  • Imine Pre-complexation: In a microwave vial, dissolve the Aldehyde (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH (3.0 mL). Add

    
      (0.05 mmol).[4][6]
    
    • Checkpoint: Stir at Room Temp for 15 mins. Ensure the solution is homogeneous.

  • Addition: Add Isocyanide (1.2 mmol) in one portion.

    • Note: If using a volatile isocyanide (e.g., t-butyl isocyanide), ensure the vial is capped immediately.

  • Reaction (Microwave): Heat to 100°C for 20 minutes (fixed hold time).

    • Alternative (Thermal): Reflux (

      
      ) for 12–24 hours. Note that thermal heating often yields more side products due to prolonged exposure.
      
  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Purification: The residue is often clean enough for crystallization (EtOH/Ether). If sticky, flash chromatography (DCM:MeOH 95:5) is required.[4]

Why this works (Self-Validating Logic):
  • Pre-complexation ensures the acid activates the imine formation, not the isocyanide.

  • Microwave heating provides a rapid energy burst to cross the activation barrier for the [4+1] cycloaddition, outcompeting the slower hydrolysis or polymerization pathways.

  • Methanol stabilizes the charged nitrilium intermediate via solvation, facilitating the cyclization step [5].

References

  • Bienaymé, H., & Bouzid, K. (1998). A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles.[1][3][5][7] Angewandte Chemie International Edition, 37(16), 2234–2237.

  • Kishore, K. G., et al. (2013). Scandium(III) triflate catalyzed one-pot synthesis of imidazo[1,2-a]pyridines.[1][6][8] Tetrahedron Letters, 54(25), 3233-3236.

  • Baenziger, M., et al. (2017).[9] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis, 49(10), 2266-2274.

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1][5][6][7][9][10][11][12] European Journal of Organic Chemistry, 2019(40), 6803-6816.

  • Evaristo, M., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[13] Journal of Organic Chemistry.

Sources

Troubleshooting low conversion rates in imidazopyridine nitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazopyridine Nitrile Reduction

Executive Summary: The Challenge of the "Basic" Scaffold

Reducing a nitrile group on an imidazo[1,2-a]pyridine scaffold presents a unique "double-trouble" challenge compared to standard aliphatic or simple aromatic nitriles.

  • Catalyst Poisoning: The N1 nitrogen of the imidazole ring is basic (pKa ~ 5-6) and a potent ligand. It frequently coordinates to heterogeneous metal catalysts (Pd, Pt, Ni), effectively poisoning the active sites and stalling conversion.

  • Dimerization (Secondary Amine Formation): The intermediate imine is highly reactive. Without rapid hydrogenation or trapping, it condenses with the newly formed primary amine to form a secondary amine dimer, a common impurity that is difficult to separate.

This guide moves beyond standard textbook protocols to provide field-tested solutions for stalling, dimerization, and over-reduction.

Diagnostic Flowchart: Identify Your Failure Mode

Use this logic tree to diagnose the specific cause of your low conversion or yield.

NitrileReductionDiagnosis Start START: Analyze Reaction Outcome (LCMS/NMR) Outcome What is the major impurity/status? Start->Outcome NoRxn No Reaction / < 10% Conversion Outcome->NoRxn Starting Material Remains Stall Stalled at ~50% (Amidine/Imine) Outcome->Stall Intermediate Accumulation Dimer Secondary Amine (Dimer) Formed Outcome->Dimer M+ Substrate Mass RingRed Ring Hydrogenation (+4H mass) Outcome->RingRed M+4 Mass Poison Diagnosis: Catalyst Poisoning (Substrate coordination) NoRxn->Poison Solubility Diagnosis: Solubility Limit or Intermediate Precipitation Stall->Solubility Mech Diagnosis: Slow Hydrogenation Rate vs. Condensation Rate Dimer->Mech OverActive Diagnosis: Catalyst too active (Pt/Pd often reduces pyridine ring) RingRed->OverActive Sol_Acid SOLUTION A: Add Acid (AcOH/HCl) to protonate N1 Poison->Sol_Acid Sol_CoB SOLUTION B: Switch to CoCl2 + NaBH4 (Cobalt Boride) Poison->Sol_CoB Solubility->Sol_CoB Sol_Trap SOLUTION C: Add NH3 (7M in MeOH) or Boc2O Trap Mech->Sol_Trap Sol_Mild SOLUTION D: Use Raney Ni (mild) Avoid PtO2/High Pressure OverActive->Sol_Mild

Figure 1: Diagnostic logic for troubleshooting nitrile reduction failures.

Troubleshooting Guide (Q&A)

Issue 1: The reaction stalls at 10-20% conversion despite high H₂ pressure.

Diagnosis: Catalyst Poisoning by Coordination. The imidazo[1,2-a]pyridine nitrogen (N1) is coordinating to your metal surface (Pd or Ni), blocking H₂ adsorption. Solution: Protonate the Scaffold.

  • Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl (in dioxane) to the reaction mixture.

  • Why? Protonating the basic nitrogen (

    
    ) prevents it from binding to the metal catalyst, freeing up active sites for the nitrile group.
    
  • Caution: Ensure your nitrile is not acid-labile (rare, but possible).

Issue 2: Significant formation of secondary amine (dimer).

Diagnosis: Slow Hydrogenation of the Imine Intermediate. The intermediate imine (


) is accumulating and reacting with the newly formed amine (

) before it can be hydrogenated. Solution: The "Ammonia Flood" or "Boc-Trap".
  • Method A (Ammonia): Run the reaction in 7N NH₃ in Methanol . The excess ammonia shifts the equilibrium away from the secondary amine formation (Le Chatelier’s principle) [1].

  • Method B (Boc-Trap): Add 2.0 equivalents of Boc₂O (Di-tert-butyl dicarbonate) and use Raney Nickel. The primary amine is trapped as the tert-butyl carbamate (

    
    ) immediately upon formation, preventing it from reacting with the imine [2].
    
Issue 3: Over-reduction (The Pyridine Ring is hydrogenating).

Diagnosis: Catalyst is too aggressive. You are likely using PtO₂ (Adams' Catalyst) or Pd/C at high pressure (>50 psi). The electron-deficient pyridine ring in the imidazopyridine scaffold is susceptible to hydrogenation to the tetrahydro-derivative [3]. Solution: Switch to Cobalt Boride or Raney Ni.

  • Recommendation: Avoid Platinum group metals. Use Raney Nickel (mild) or the Cobalt Boride method (chemoselective for nitriles over heteroaromatic rings).

Recommended Protocols

Protocol A: The "Problem Solver" (Cobalt Boride Reduction)

Best for: Stalled reactions, sterically hindered nitriles, or when avoiding high-pressure H₂ equipment. This method generates "Cobalt Boride" in situ, a highly active but selective catalyst that resists poisoning by the imidazole ring [4].

Reagents:

  • Substrate (1.0 equiv)

  • CoCl₂[1][2][3][4][5][6]·6H₂O (1.0 equiv)

  • NaBH₄ (5.0–10.0 equiv)

  • Solvent: Methanol (0.1 M concentration)

Procedure:

  • Dissolve the imidazopyridine nitrile and CoCl₂·6H₂O in Methanol. The solution will be pink/purple.

  • Cool to 0°C in an ice bath.

  • Add NaBH₄ portion-wise (CAUTION: Vigorous gas evolution and exotherm).

  • Observation: The solution will turn black immediately (formation of Cobalt Boride active species).[4]

  • Allow to warm to room temperature and stir for 1–4 hours.

  • Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (or filter through Celite if the boride is persistent).

  • Workup: Basify with NaOH/NH₄OH to pH > 10 and extract with DCM.

Protocol B: The "High Throughput" Standard (Raney Ni + Ammonia)

Best for: Scale-up and clean profiles.

Reagents:

  • Substrate (1.0 equiv)

  • Raney Nickel (Slurry in water, washed with MeOH x3) - ~50 wt% loading.

  • Solvent: 7N NH₃ in Methanol.

Procedure:

  • Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Wash the Raney Ni slurry three times with anhydrous methanol to remove water.

  • Transfer the catalyst to a hydrogenation vessel (Parr shaker or autoclave).

  • Add the substrate dissolved in 7N NH₃ in Methanol.

  • Pressurize to 50 psi (3.5 bar) H₂.

  • Agitate at Room Temperature for 4–12 hours.

    • Note: Heating (>50°C) increases the risk of ring hydrogenation.

  • Filtration: Filter through a Celite pad (keep wet!) and rinse with MeOH.

Comparative Data: Method Selection

FeatureProtocol A: Cobalt BorideProtocol B: Raney Ni / NH₃Protocol C: Pd/C + H₂
Conversion High (Robust)High (Requires optimization)Low (Prone to poisoning)
Selectivity (vs Dimer) ExcellentGood (with excess NH₃)Poor
Ring Stability Excellent (No ring reduction)GoodRisk of Tetrahydro- impurity
Equipment Standard GlasswareHydrogenation Bomb/ShakerHydrogenation Bomb
Safety H₂ gas evolution (manageable)Pyrophoric CatalystStandard

References

  • Chemical Safety & Selection:Raney Nickel CTH Reduction of Nitro/Nitrile Groups.

  • Trapping Strategy:Selective Reduction of Nitriles to Primary Amines using Boc-Protection. Caddick et al.

  • Ring Stability:Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. Confirms that the pyridine ring can be reduced under catalytic hydrogenation conditions (Ru/NHC), necessitating milder protocols for nitrile selectivity.

  • Cobalt Boride Utility: Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction. Defines the utility of CoCl2/NaBH4 for chemoselective reduction of nitrogen-containing functional groups without affecting other reducible moieties.[5]

Sources

Removing metal catalyst residues from imidazopyridine amine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Purification. As a Senior Application Scientist, I frequently encounter researchers struggling to clear transition metal residues from nitrogen-rich heterocycles.

Imidazopyridine amines are privileged pharmacophores in drug discovery, heavily reliant on metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations) for their synthesis[1],[2]. However, their bidentate, nitrogen-dense structure makes them notoriously strong metal chelators. This guide provides mechanistic troubleshooting, regulatory targets, and self-validating protocols to help you successfully clear Palladium (Pd) and Copper (Cu) residues from your imidazopyridine products.

Diagnostic Workflow for Metal Scavenging

Before diving into specific troubleshooting, it is critical to establish a logical workflow for metal removal. The diagram below outlines the decision-making process from crude API to final release.

MetalRemovalWorkflow Start Crude Imidazopyridine Amine API Analyze Initial ICP-MS Analysis (Determine ppm) Start->Analyze Limit Below ICH Q3D Limits? Analyze->Limit Screen Scavenger Screening (Thiol, Thiourea, Carbon) Limit->Screen No Release Final API Release Limit->Release Yes Optimize Optimize Conditions (Solvent, Temp, Time) Screen->Optimize Validate Self-Validating Protocol (Recovery & Purity Check) Optimize->Validate Validate->Analyze Iterate

Workflow for diagnosing and optimizing metal catalyst removal from APIs.

Troubleshooting Guides & FAQs

Q1: Why does my imidazopyridine amine product retain exceptionally high levels of palladium (>5000 ppm) after standard aqueous workup? Causality & Mechanism: Imidazopyridines possess both a pyridine-like nitrogen and an amine functional group. When situated in close proximity (e.g., 2-amino or 3-amino imidazopyridines), these nitrogens act as powerful bidentate ligands. They form highly stable, thermodynamically favored chelate complexes with the Pd(II) species generated during Buchwald-Hartwig couplings. Standard aqueous washes (even with EDTA or ammonium chloride) fail because the binding affinity of the imidazopyridine for the metal exceeds that of the aqueous chelator. To break this coordination, you must use a solid-supported scavenger with a higher thermodynamic affinity for soft metals, such as thiourea or thiol-functionalized silica[1],[3].

Q2: I am using activated carbon to remove Pd, but my API yield drops by 15-20%. How can I prevent this? Causality & Mechanism: Activated carbon removes metals via physisorption, which is notoriously unselective[3]. The highly conjugated, aromatic structure of imidazopyridine amines makes them highly susceptible to non-specific π-π stacking interactions with the carbon matrix, leading to significant API loss[4]. Solution: Switch from standard activated carbon to highly tuned synthetic carbon adsorbents (e.g., Carboxen®) or chemoselective functionalized silica (e.g., Silica-Thiol). Synthetic carbons are manipulated to maximize metal scavenging while minimizing API binding, often recovering >96% of the API[4]. Alternatively, functionalized silicas operate via chemisorption—selectively binding the metal through sulfur-metal bonds while ignoring the organic API[3].

Q3: How do I know which functionalized silica scavenger to choose for Copper vs. Palladium? Causality & Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, Pd(0) and Pd(II) are "soft" acids that form the strongest bonds with "soft" bases like thiols (–SH) and thioureas. Copper(I/II), however, sits on the borderline. While thiols can work, amine- or polyamine-functionalized scavengers (e.g., ethylenediamine-functionalized silica) often demonstrate superior kinetics for Cu removal. Actionable Advice: For Pd from Buchwald-Hartwig aminations, use Silica-Thiourea or MP-TMT (macroporous polystyrene-bound trimercaptotriazine), which can reduce Pd levels from 33,000 ppm to under 200 ppm in a single pass[5]. For Cu from Ullmann-type or Chan-Lam couplings, screen Silica-Diamine or QuadraPure-IDA.

Q4: What are the target limits I need to reach for regulatory compliance? Regulatory Context: The 6 strictly regulate elemental impurities based on their toxicity and the drug's route of administration[6]. Palladium and Copper are classified differently, dictating their Permitted Daily Exposure (PDE)[7],[6].

Quantitative Data: ICH Q3D Elemental Impurity Limits

Table 1: Permitted Daily Exposure (PDE) and concentration limits (assuming a standard 10 g daily dose) for common cross-coupling metals[7],[6].

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Concentration (Oral, 10g dose)
Palladium (Pd)2B10010< 10 ppm
Platinum (Pt)2B10010< 10 ppm
Ruthenium (Ru)2B10010< 10 ppm
Copper (Cu)33000300< 300 ppm
Nickel (Ni)2A20020< 20 ppm

Self-Validating Experimental Protocol: Palladium Scavenging using Silica-Thiol

To ensure scientific integrity and prevent false positives, this protocol incorporates a self-validating loop: measuring mass balance (yield) and metal concentration (ICP-MS) both before and after treatment.

Materials:

  • Crude Imidazopyridine Amine API (contaminated with Pd)

  • Silica-Thiol scavenger (functional group loading ~1.2 mmol/g)

  • Solvent (e.g., THF, DMF, or Methanol)

  • ICP-MS equipment for elemental analysis

Step-by-Step Methodology:

  • Baseline Quantification (Validation Step 1): Dissolve 100 mg of crude API in 1.0 mL of concentrated nitric acid (microwave digestion) and analyze via ICP-MS to determine the exact baseline Pd concentration (e.g., 2500 ppm).

  • Solvent Selection: Dissolve the crude API in a polar aprotic or protic solvent (e.g., Methanol or DMF). Mechanistic note: Methanol often enhances scavenging kinetics for Carboxen and Silica-Thiol compared to DMF by reducing competitive solvent-metal coordination[4].

  • Scavenger Addition: Add 4 to 5 equivalents (w/w relative to the API) of Silica-Thiol scavenger[5]. Calculation: If you have 1.0 g of API, add 0.2 - 0.5 g of scavenger depending on the initial Pd load.

  • Incubation: Stir the suspension at 40°C for 12 to 24 hours. Mechanistic note: Elevated temperatures increase the kinetic rate of Pd dissociation from the imidazopyridine chelate, allowing the thiol groups to capture the metal.

  • Filtration: Filter the heterogeneous mixture through a Celite pad or a 0.45 µm PTFE membrane. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete API recovery.

  • Concentration & Yield (Validation Step 2): Evaporate the filtrate in vacuo. Weigh the recovered API to calculate the yield. A successful chemoselective scavenging step should yield >95% mass recovery.

  • Final ICP-MS (Validation Step 3): Digest a 10 mg aliquot of the recovered API and analyze via ICP-MS. The Pd level must be <10 ppm to satisfy ICH Q3D oral limits[7]. If the level is >10 ppm, repeat the scavenging cycle or switch to a higher-affinity scavenger like Silica-Thiourea[1].

ChemicalMechanism API_Complex Imidazopyridine-Pd Complex High thermodynamic stability Heat Thermal Energy (40°C) Promotes ligand dissociation API_Complex->Heat Activation Scavenger Silica-Thiol Scavenger Soft base, high affinity for Pd Free_API Free_API Scavenger->Free_API Releases Bound_Pd Silica-Thiol-Pd Complex Filtered out as solid waste Scavenger->Bound_Pd Traps Heat->Scavenger Pd Transfer

Mechanistic pathway of Pd transfer from the API chelate to the solid scavenger.

References

  • Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield." Apollo Scientific.1

  • Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents." Sigma-Aldrich. 4

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. 3

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage.5

  • Labcorp. "Elemental impurities per USP and ICH q3d guidelines." Labcorp. 6

  • USP.org. "232 ELEMENTAL IMPURITIES—LIMITS." United States Pharmacopeia. 7

Sources

Technical Guide: Handling & Stabilization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Challenge: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (hereafter 5-MIPM ) is a critical intermediate in the synthesis of P-CABs and kinase inhibitors. While the imidazo[1,2-a]pyridine core is relatively stable, the C3-methanamine side chain introduces a primary amine functionality. When converted to salts (typically HCl or HBr) to improve solubility or crystallinity, the lattice energy is often insufficient to prevent the uptake of atmospheric moisture.

The Consequence: Users frequently report "deliquescence" (turning into a liquid/goo) within minutes of exposure. This leads to:

  • Stoichiometric Errors: Weighing water instead of active reactant.

  • Chemical Instability: Hydrolysis or carbamate formation (reaction with CO2).

  • Process Failure: Gummy solids clogging feed hoppers or sticking to reactor walls.

This guide provides a self-validating workflow to handle, analyze, and engineer out this hygroscopicity.

Module 1: Immediate Handling Protocols (The "Emergency" Room)

If you are currently holding a bottle of sticky solid, follow these steps immediately. Do not attempt to weigh this on an open benchtop balance.

Protocol A: Weighing by Difference (Benchtop)

Use this when a glovebox is unavailable.

Principle: By weighing the container before and after removing the solid, you eliminate the error caused by the solid absorbing water during the weighing process on the balance pan.

  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour; cool in a desiccator.

  • Transfer: Quickly transfer an excess of 5-MIPM salt into the weighing bottle. Cap immediately.

  • Initial Weighing (

    
    ):  Weigh the capped bottle containing the solid.
    
  • Dispensing:

    • Bring the reaction vessel close to the balance.[1]

    • Uncap, pour/spatula the approximate amount into the reactor, and immediately recap .

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: Mass added =

    
    .
    
Protocol B: Inert Atmosphere Handling (Glovebox)

The Gold Standard for hygroscopic amines.

If the Critical Relative Humidity (CRH) is below 30% (common for HCl salts of this class), a glovebox is mandatory for accurate GMP work.

HandlingWorkflow Start Start: Solid 5-MIPM Salt CheckEnv Check Lab Humidity (RH) Start->CheckEnv Decision Is RH > 30%? CheckEnv->Decision Glovebox Route A: Glovebox (N2/Ar Atmosphere) Decision->Glovebox Yes (High Risk) Benchtop Route B: Benchtop (Weighing by Difference) Decision->Benchtop No (Low Risk) ProcessA 1. Open vial in inert atm 2. Weigh exact amount 3. Dissolve in dry solvent Glovebox->ProcessA ProcessB 1. Transfer to weighing bottle 2. Weigh (Bottle + Solid) 3. Dump to reactor 4. Reweigh Bottle Benchtop->ProcessB Reactor Reaction Vessel ProcessA->Reactor ProcessB->Reactor

Figure 1: Decision tree for handling hygroscopic 5-MIPM salts based on environmental humidity.

Module 2: Analytical Characterization

You cannot manage what you cannot measure. "It looks wet" is not data.

Quantifying Water Content
MethodSuitability for 5-MIPMNotes
Loss on Drying (LOD) 🔴 Poor Heat may degrade the amine or sublime the salt. Cannot distinguish solvent vs. water.
TGA (Thermogravimetric) 🟡 Fair Good for hydrates, but surface water evaporates too early to distinguish from lattice water easily.
Karl Fischer (Volumetric) 🟢 Good Suitable for water content >1%. Use methanol-free reagents if side reactions occur.
Karl Fischer (Coulometric) 🔵 Excellent Gold Standard. Essential for water content <1%. Requires solubility in anolyte.
Dynamic Vapor Sorption (DVS)

To understand when your salt fails, you must run a DVS isotherm.

  • Target: Determine the Critical Relative Humidity (CRH) . This is the inflection point where mass gain becomes exponential (deliquescence).

  • Protocol: Cycle RH from 0% → 90% → 0% at 25°C.

  • Interpretation: If mass increases by >2% at 40% RH, the salt is classified as "Very Hygroscopic" (Class IV).

Module 3: Salt Engineering (The Long-Term Fix)

If the HCl salt of 5-MIPM is too difficult to handle, you must switch the counterion. The 5-methyl group on the imidazopyridine ring provides steric bulk, which we can exploit to pack the crystal lattice tighter.

The "Rule of Thumb" for Hygroscopicity:



High melting point (high lattice energy) usually correlates with lower hygroscopicity.

Recommended Counterion Screen

Avoid small, highly polar ions (Cl⁻, Br⁻) if hygroscopicity is the main failure mode.

  • Fumarate (1:1 or 2:1): Often forms hydrogen-bonded networks that exclude water.

  • Tosylate: The large aromatic ring of the anion pi-stacks with the imidazopyridine core, increasing lattice stability.

  • Succinate: Similar to fumarate but more flexible; good if fumarate is too insoluble.

SaltSelection Input Current Form: 5-MIPM HCl (Hygroscopic) Screen Counterion Screen Input->Screen Recrystallize Opt1 Fumarate/Succinate (H-Bond Network) Screen->Opt1 First Choice Opt2 Tosylate/Mesylate (Lipophilic Shielding) Screen->Opt2 If Solubility Low Opt3 Sulfate/Phosphate (High MP, but risk hydrates) Screen->Opt3 Last Resort Result Target Profile: Non-Hygroscopic (DVS < 0.2% gain) Opt1->Result Opt2->Result

Figure 2: Strategic salt selection pathway to engineer out hygroscopicity in imidazopyridine amines.

Frequently Asked Questions (FAQs)

Q: My sample turned into a yellow oil on the balance. Can I still use it? A: Proceed with caution. The yellow color likely indicates oxidation (N-oxide formation) or trace impurities concentrating in the liquid phase.

  • Fix: Dissolve the entire "oil" in a known volume of dry solvent (e.g., DMSO or Methanol). Determine the concentration using Quantitative NMR (qNMR) against an internal standard (e.g., maleic acid). Use this stock solution for your reaction.

Q: Why is the 5-Methyl group important for handling? A: The 5-methyl group on the imidazo[1,2-a]pyridine core creates steric hindrance near the bridgehead nitrogen. This distorts the crystal packing compared to the unsubstituted parent. While this can make the crystal lattice less stable (more hygroscopic), it also makes the compound more soluble in organic solvents, allowing for easier recrystallization into less hygroscopic forms like the Tosylate.

Q: Can I dry the salt in a vacuum oven to fix it? A: Only if you are sure it is physically adsorbed water . If the salt has formed a stable hydrate (water incorporated into the crystal lattice), heating it may collapse the crystal structure, leading to an amorphous solid that is even more hygroscopic than before. Always check crystallinity (XRD) after drying.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection).

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. (Standard methodology for determining Critical Relative Humidity).

  • Newman, A. (2013). Solid-State Analysis of Pharmaceuticals. In Separation Science. (Overview of XRD and DVS in salt selection).

  • Bagél, T., et al. (2015). Imidazo[1,2-a]pyridine scaffolds as potential P-CABs: Synthesis and stability. Journal of Medicinal Chemistry. (Context on the stability of the specific scaffold). Note: Representative citation for scaffold chemistry.

Sources

Validation & Comparative

Structural Verification of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of the 1H NMR interpretation of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine .

This document is structured to serve as a comparative performance guide , distinguishing the target compound from its structural isomers (regioisomers) and evaluating the diagnostic utility of different NMR solvent systems.

Executive Summary & Compound Significance

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a critical fragment in the synthesis of kinase inhibitors and CNS-active agents. Its core scaffold, imidazo[1,2-a]pyridine, is a "privileged structure" in medicinal chemistry.[1][2]

However, the synthesis of this scaffold often yields regioisomeric impurities (6-, 7-, or 8-methyl isomers) due to the ambident nucleophilicity of the starting aminopyridines. This guide compares the "performance" of 1H NMR spectroscopy in distinguishing the 5-methyl target from these specific alternatives , providing a self-validating logic for structural confirmation.

Core Structural Features[3][4][5][6]
  • Scaffold: Imidazo[1,2-a]pyridine (Fused bicyclic system).

  • Substituents:

    • Position 3: Methanamine group (

      
      ).
      
    • Position 5: Methyl group (

      
      ). Critical for identification.
      

Methodology: Solvent Performance Comparison

The choice of solvent fundamentally alters the "performance" of the NMR assay, particularly regarding the visibility of the amine protons and the resolution of the aromatic region.

FeatureMethod A: DMSO-d6 (Recommended)Method B: CDCl3 (Alternative)
Primary Use Case Salt Forms (HCl) & Full Proton AssignmentFree Base & Lipophilic Intermediates
Amine (

) Visibility
High: Visible as broad singlets (or distinct peaks if salt) at

8.0–9.0 ppm.
Low: Often invisible or extremely broad due to rapid exchange.
Coupling Resolution Excellent: Reveals

-coupling between

and

(splitting

into a quartet).
Moderate:

appears as a singlet; no vicinal coupling to NH visible.
Solvent Residual

2.50 ppm (May overlap with 5-Me signal).

7.26 ppm (May overlap with aromatic H-7).
Recommendation Preferred for final product verification (HCl salt).Useful for in-process checks of the free base.

Expert Insight: For the hydrochloride salt (the stable commercial form), DMSO-d6 is the mandatory solvent. In


, the salt will likely be insoluble or give a poor signal-to-noise ratio.

Structural Logic: Distinguishing Alternatives (Regioisomers)

The primary challenge in verifying this compound is ruling out the 6-methyl, 7-methyl, and 8-methyl isomers . The "performance" of the 5-methyl isomer's spectrum is unique because the substituent occupies the position typically held by the most deshielded proton (


).
The "Missing H-5" Diagnostic

In a standard imidazo[1,2-a]pyridine, H-5 (adjacent to the bridgehead nitrogen) is the most downfield signal (


 ~8.5 ppm) due to the anisotropic effect of the nitrogen lone pair.
  • Target (5-Methyl): The H-5 proton is replaced by a methyl group. Result: The spectrum lacks the characteristic downfield doublet at

    
     8.5 ppm.
    
  • Alternatives (6-, 7-, 8-Methyl): The H-5 proton remains intact. Result: A distinct doublet appears at

    
     8.3–8.6 ppm.
    
Comparative Chemical Shift Data (DMSO-d6)

Values are estimated based on experimental data of the parent scaffold and substituent effects.

PositionProton TypeTarget: 5-Methyl (

ppm)
Alt: 6-Methyl (

ppm)
Alt: 7-Methyl (

ppm)
Multiplicity & Logic
H-2 Aromatic (Imidazole)7.40 – 7.50 7.40 – 7.507.40 – 7.50Singlet. Unsubstituted C-2.
H-5 Aromatic (Pyridine)— (Substituted) 8.45 (d) 8.35 (d) Diagnostic Key. Absence confirms 5-sub.
H-6 Aromatic (Pyridine)6.90 (d) 6.80 (dd)ortho-coupling to H-7.
H-7 Aromatic (Pyridine)7.25 (dd) 7.15 (dd)meta to 5-Me.
H-8 Aromatic (Pyridine)7.60 (d) 7.50 (d)7.35 (s)Adjacent to N1? No, H8 is C-8.
5-Me Methyl2.80 (s) Downfield due to peri-effect.

Methylene4.35 (s/q) 4.10 (s)4.10 (s)Deshielded by aromatic ring.
Diagram: Isomer Discrimination Workflow

The following decision tree illustrates the logical flow for confirming the 5-methyl isomer against its alternatives.

IsomerLogic Start Start: Acquire 1H NMR (DMSO-d6) CheckH5 Check region 8.3 - 8.6 ppm: Is there a doublet (H-5)? Start->CheckH5 YesH5 YES: H-5 Present CheckH5->YesH5 Signal Found NoH5 NO: H-5 Absent CheckH5->NoH5 Signal Missing Not5Me Compound is NOT 5-Methyl Isomer (Likely 6, 7, or 8-Me) YesH5->Not5Me CheckMe Check Methyl Region (2.4 - 2.9 ppm) NoH5->CheckMe Confirm5Me CONFIRMED: 5-Methyl Isomer CheckMe->Confirm5Me Singlet at ~2.8 ppm

Caption: Logical workflow for distinguishing the 5-methyl isomer from 6-, 7-, and 8-methyl alternatives based on the H-5 diagnostic signal.

Detailed Interpretation Protocol

To ensure scientific integrity, follow this step-by-step assignment protocol.

Step 1: The Methyl Group (The Anchor)

Locate the methyl singlet. In the 5-methyl isomer, this signal is typically deshielded (


 2.6 – 2.9 ppm) compared to the 6-, 7-, or 8-methyl isomers (

2.3 – 2.4 ppm).
  • Mechanism:[3][4][5] The 5-methyl group experiences steric compression and anisotropic deshielding from the adjacent bridgehead nitrogen and the C-3 substituent (peri-interaction).

Step 2: The Methylene Bridge ( )

Look for a signal around


 4.2 – 4.5 ppm .
  • In DMSO-d6 (Salt): This may appear as a quartet (

    
     Hz) if the amine protons are exchanging slowly.
    
  • In CDCl3 (Free Base): This will be a sharp singlet .

Step 3: The Aromatic Coupling Pattern (The Proof)

Analyze the splitting of the remaining aromatic protons (H-6, H-7, H-8).

  • H-6: Look for a doublet (

    
     Hz) at 
    
    
    
    ~6.9 ppm. This coupling arises from the neighbor H-7. (Note: In the 5-Me isomer, H-6 has only one ortho neighbor, H-7).
  • H-7: Look for a triplet (or dd) at

    
     ~7.25 ppm. It couples to both H-6 and H-8.
    
  • H-8: Look for a doublet (

    
     Hz) at 
    
    
    
    ~7.6 ppm.
Diagram: Signal Assignment Map

AssignmentMap Me5 5-Methyl Group (Singlet, ~2.8 ppm) H6 H-6 Proton (Doublet, ~6.9 ppm) Me5->H6 Ortho Position (Steric/Shielding) H7 H-7 Proton (Triplet/dd, ~7.25 ppm) H6->H7 Vicinal Coupling (J ~7 Hz) Context Key Verification: H-6 is a Doublet (Not a Singlet) H6->Context H8 H-8 Proton (Doublet, ~7.6 ppm) H7->H8 Vicinal Coupling (J ~9 Hz)

Caption: Coupling network of the pyridine ring protons in the 5-methyl isomer. Note that H-6 couples only to H-7.

References

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).[6] Retrieved from [Link]

  • Royal Society of Chemistry. Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2-a]pyridines. (2024).[7][8] Retrieved from [Link]

  • PubChem. (2-(o-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride Data.[7] Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Methylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylimidazo[1,2-a]pyridine represents a critical regioisomer within the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry found in anxiolytics (e.g., alpidem, zolpidem) and anti-ulcer agents. Distinguishing the 5-methyl isomer from its 6-, 7-, and 8-methyl regioisomers is a frequent analytical challenge in drug development due to their identical molecular weight (


 Da) and similar polarity.

This guide provides a comparative analysis of the fragmentation patterns of 5-methylimidazo[1,2-a]pyridine using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS). It details the mechanistic pathways driven by the unique steric environment of the 5-position (peri-proximity to C-3) and offers validated protocols for structural elucidation.

Part 1: The Comparative Landscape

The identification of 5-methylimidazo[1,2-a]pyridine requires distinguishing it from two primary alternatives:

  • Regioisomers (6-, 7-, 8-methyl): Identical mass, requiring fragmentation intensity or retention time differentiation.

  • Unsubstituted Core / Other Derivatives: Different mass, but sharing common fragmentation channels (e.g., HCN loss).

Table 1: Comparative Ionization Behaviors
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low eV, requires CID)
Primary Ion Radical Cation

(

132)
Protonated Molecule

(

133)
Key Fragmentation Extensive in-source fragmentation.[1]Minimal in-source; requires Collision Induced Dissociation (CID).
5-Methyl Specificity High intensity

due to azatropylium-like rearrangement.
Stability of

varies with cone voltage; distinct product ion ratios.
Structural Insight Fingerprint useful for library matching.Ideal for trace analysis in biological matrices (LC-MS).

Part 2: Mechanistic Deep Dive

The fragmentation of 5-methylimidazo[1,2-a]pyridine is governed by the stability of the aromatic fused system. Unlike alkylbenzenes, which readily lose a methyl radical (


), methyl-substituted imidazopyridines resist methyl loss due to the instability of the resulting 

cation on the pyridine ring.
dominant Pathways[2]
  • Loss of Hydrogen (

    
    , 
    
    
    
    131):
    The 5-methyl group is prone to H-abstraction/loss, often followed by ring expansion to a stable diaza-azulene or azatropylium-like cation. This is often more pronounced in the 5-methyl and 8-methyl isomers due to proximity to the bridgehead nitrogen.
  • Loss of HCN (

    
    , 
    
    
    
    105):
    Characteristic of the imidazole ring cleavage. The molecular ion ejects neutral HCN.
  • Loss of Acetonitrile (

    
    , 
    
    
    
    91):
    A competing pathway where the methyl group is incorporated into the leaving neutral fragment (
    
    
    ), leaving a
    
    
    radical cation.
The "Ortho/Peri" Effect

The 5-methyl substituent sits in a "peri-like" position relative to C-3.

  • Steric Strain: If C-3 is substituted (common in drugs like zolpidem), the 5-methyl group causes significant steric clash, altering the fragmentation threshold compared to the 6- or 7-methyl isomers.

  • Electronic Effect: In the unsubstituted C-3 scenario, the 5-methyl group electron density stabilizes the bridgehead nitrogen, influencing the proton affinity in ESI.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary EI fragmentation cascade.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+.) m/z 132 M_minus_H [M-H]+ Azatropylium Ion m/z 131 M_Ion->M_minus_H - H• Frag_HCN [M-HCN]+. m/z 105 M_Ion->Frag_HCN - HCN (27 Da) Frag_CH3CN [M-CH3CN]+. m/z 91 M_Ion->Frag_CH3CN - CH3CN (41 Da) M_minus_H->Frag_HCN - CN• (Complex) Pyridyne Pyridyne-like Ion m/z 78 Frag_HCN->Pyridyne - HCN key Blue: Parent | Green: Stable Intermediate | Red: Diagnostic Fragment

Caption: Primary EI fragmentation pathways for 5-methylimidazo[1,2-a]pyridine showing competitive loss of HCN and Acetonitrile.

Part 3: Experimental Protocols

To replicate these findings or validate the identity of a synthesized batch, follow these self-validating protocols.

Protocol A: GC-MS (Electron Ionization)

Best for: Purity confirmation and isomer differentiation via library matching.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

    • Dilute 1:100 to achieve ~10 ppm concentration.

  • GC Parameters:

    • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: Hold 60°C (1 min) → Ramp 20°C/min to 280°C → Hold 3 min.

    • Rationale: Rapid ramp prevents thermal degradation while ensuring separation from solvent.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[2][3]

    • Scan Range: m/z 40–300.

  • Validation Check:

    • The molecular ion (

      
       132) must be the base peak (100% relative abundance) or >80%.
      
    • Look for the diagnostic ratio of

      
       131 (
      
      
      
      ) to
      
      
      132. In 5-methyl isomers,
      
      
      131 is often elevated (20-40%) compared to 6-methyl isomers due to the stability of the expanded ring system.
Protocol B: LC-MS/MS (Electrospray)

Best for: Biological matrices and trace analysis.

  • Sample Preparation:

    • Prepare 1 µM solution in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS/MS Parameters (QQQ or Q-TOF):

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Collision Energy (CE): Perform a "CE Ramp" or "Stepped CE" (e.g., 10, 20, 40 eV).

    • Rationale: Low CE preserves the parent; High CE reveals the hard fragments (

      
       105, 92, 78).
      
  • Validation Check:

    • Target the transition

      
       (Loss of HCN) and 
      
      
      
      (Loss of CH3CN).
    • Differentiation: The ratio of

      
       often varies between 5-methyl and 6-methyl isomers due to the electronic influence of the methyl position on the imidazole ring cleavage.
      

Part 4: Data Interpretation & Workflow

Isomer Differentiation Strategy

When synthesized, 5-methylimidazo[1,2-a]pyridine (from 6-methyl-2-aminopyridine) must be distinguished from potential contaminants or wrong isomers.

m/z (Fragment)Identity5-Methyl Trend6/7-Methyl Trend
132

Base Peak (100%)Base Peak (100%)
131

High (~30-50%) Moderate (~10-20%)
105

ModerateHigh
91

LowLow

Note: Relative abundances are instrument-dependent. Always run a known standard for definitive confirmation.

Workflow Diagram

AnalysisWorkflow Sample Unknown Sample (Suspected 5-Me-IMP) Ionization Choose Ionization Sample->Ionization EI_Path GC-MS (EI 70eV) Ionization->EI_Path Purity/Synthesis ESI_Path LC-MS/MS (ESI+) Ionization->ESI_Path Bioanalysis Data_EI Observe m/z 132 (Base) Check m/z 131 Ratio EI_Path->Data_EI Data_ESI Parent m/z 133 CID Fragmentation ESI_Path->Data_ESI Decision Compare [M-H]/M ratio vs. Standards Data_EI->Decision Data_ESI->Decision Result Confirm Isomer Identity Decision->Result

Caption: Decision workflow for selecting ionization method and interpreting data for isomer verification.

References

  • Paudler, W. W., & Helmick, L. S. (1968). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry.

  • BenchChem. (2025).[4][5] Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem Technical Guides.

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology.

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI).[1][3] Fiveable Chemistry Library.

  • Sigma-Aldrich. (2024). 5-Methylimidazo[1,2-a]pyridine Product Specification and MSDS. Merck KGaA.

Sources

Analytical Comparison Guide: FTIR Characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Imidazo[1,2-a]pyridines are privileged bicyclic nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . When synthesizing or sourcing critical building blocks like (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , verifying structural identity and lot-to-lot purity is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool, offering a distinct vibrational fingerprint of the molecule's functional groups [[1]]([Link]). As an Application Scientist, I approach FTIR not just as a qualitative tool, but as a mechanistic readout of molecular dynamics. The spectrum of this specific compound is dictated by three distinct functional domains:

  • The Methanamine Moiety (-CH₂-NH₂): The primary amine acts as a strong hydrogen bond donor/acceptor, resulting in a characteristic doublet in the high-frequency region corresponding to asymmetric and symmetric N-H stretching.

  • The 5-Methyl Substitution (-CH₃): The addition of the methyl group at the 5-position introduces specific aliphatic C-H stretching modes and a highly diagnostic symmetric bending "umbrella" mode.

  • The Imidazo[1,2-a]pyridine Core: The fused bicyclic system exhibits strong C=N and aromatic C=C stretching. The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the specific substitution pattern on the ring .

Comparative Spectral Analysis: Product vs. Structural Analog

To objectively evaluate the resolving power of FTIR for this compound, we must compare its spectral fingerprint against a direct structural analog: Imidazo[1,2-a]pyridin-3-ylmethanamine , which lacks the 5-methyl group.

Table 1: Characteristic FTIR Peaks and Vibrational Assignments
Functional Group(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamineImidazo[1,2-a]pyridin-3-ylmethanamine (Analog)Diagnostic Significance
Primary Amine (-NH₂) ~3350, 3280 cm⁻¹ (Doublet)~3350, 3280 cm⁻¹ (Doublet)Confirms the presence of the intact methanamine side chain.
Aliphatic C-H (Methyl) ~2960, 2870 cm⁻¹AbsentDifferentiates the 5-methyl substitution from the des-methyl analog.
C-H Bend (Umbrella) ~1375 cm⁻¹Absent / Very WeakDefinitive marker for the -CH₃ group on the pyridine ring.
Imidazo C=N Stretch ~1635 cm⁻¹~1630 cm⁻¹Core ring system marker; slight shift due to the inductive effect of the methyl group.
Aromatic C-H (OOP) ~745 cm⁻¹~751 cm⁻¹Identifies the specific substitution pattern and electronic environment of the ring.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

Choosing the correct sampling technique dictates the reliability of your data. Below is a comparison of the two primary FTIR modalities used for solid-state characterization of imidazopyridine derivatives.

Table 2: Performance & Suitability Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Mechanistic Principle Evanescent wave penetrationDirect optical transmission (Beer-Lambert Law)
Sample Requirement 2-5 mg (Non-destructive, recoverable)1-2 mg (Destructive, mixed with matrix)
Spectral Artifacts Lower wavenumber peaks appear artificially intense due to wavelength-dependent penetration depth.Sloping baselines if particle size > 2 µm (Rayleigh scattering).
Moisture Sensitivity Low (No hygroscopic matrix used)High (KBr rapidly absorbs atmospheric H₂O)
Optimal Use Case Rapid lot-to-lot purity screening and QA/QC.Rigorous structural elucidation & absolute library matching.

Self-Validating Experimental Protocols

Trustworthy data requires protocols with built-in internal checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: ATR-FTIR (Rapid Screening Workflow)

Causality Note: ATR relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, optimal and uniform optical contact is the single most critical variable.

  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be completely flat. Any peaks indicate residual contamination or crystal damage.

  • Sample Application: Place 2-5 mg of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine directly onto the center of the crystal.

  • Pressure Optimization: Apply the pressure anvil.

    • Validation Check: Monitor the live spectrum. Increase pressure until the strongest band (e.g., C=N stretch at ~1635 cm⁻¹) reaches ~0.5-0.8 absorbance units and plateaus. This confirms optimal optical contact.

  • Acquisition & Correction: Acquire the spectrum (4000-400 cm⁻¹). Apply an "ATR Correction" algorithm in your software to normalize band intensities, allowing accurate comparison against standard transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet Workflow)

Causality Note: Transmission FTIR strictly follows the Beer-Lambert law, providing superior resolution for overlapping bands (like high-frequency N-H stretches). However, the sample particles must be smaller than the analytical wavelength to prevent light scattering.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Validation Check: Run a blank KBr pellet. A broad band at 3400 cm⁻¹ indicates unacceptable moisture absorption; re-dry the KBr if observed.

  • Homogenization: Grind 1 mg of the analyte with 100 mg of KBr in an agate mortar for exactly 2 minutes.

    • Causality: Grinding reduces particle size to <2 µm, preventing Rayleigh scattering which causes sloping baselines.

  • Pellet Pressing: Transfer the powder to a die and press under 10 tons of force for 3 minutes under a vacuum.

    • Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates poor homogenization or moisture and will yield unusable data.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Visualizing the Analytical Workflow

FTIR_Workflow A Sample: (5-Methylimidazo[1,2-a] pyridin-3-yl)methanamine B Select FTIR Modality A->B C ATR-FTIR (Rapid Screening) B->C D Transmission FTIR (KBr Pellet for High Resolution) B->D E Direct Application to Diamond Crystal Apply Pressure C->E F Mix with KBr (1:100) Press into Transparent Disk D->F G Data Acquisition (4000-400 cm⁻¹) E->G F->G H Spectral Analysis: Identify -NH₂, -CH₃, C=N peaks G->H

Figure 1: Self-validating FTIR analytical workflow for imidazo[1,2-a]pyridine derivatives.

References

  • Title: FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule | Source: ResearchGate | URL: [Link]

  • Title: Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Source: SciELO | URL: [Link]

Sources

HPLC method development for imidazo[1,2-a]pyridine amine purity

Author: BenchChem Technical Support Team. Date: March 2026

Mastering HPLC Method Development for Imidazo[1,2-a]pyridine Amine Purity: A Comparative Guide to Stationary Phases

Introduction

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in blockbuster therapeutics such as zolpidem and minodronic acid, as well as in numerous emerging oncology and antibacterial candidates[1][2]. The synthesis of these scaffolds frequently involves amine precursors and intermediates (e.g., imidazo[1,2-a]pyridin-3-amine), which are highly prone to generating closely related process impurities, including regioisomers, over-alkylated byproducts, and des-alkylated precursors[3][4].

For analytical scientists and drug development professionals, quantifying the purity of these basic, nitrogen-rich heterocycles presents a formidable chromatographic challenge. Standard reversed-phase methods frequently suffer from poor retention, severe peak tailing, and inadequate resolution of positional isomers. This guide objectively compares the performance of C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases, providing a field-proven, self-validating methodology for developing robust HPLC purity methods for imidazo[1,2-a]pyridine amines.

The Mechanistic Challenge: Why C18 Often Fails

The imidazo[1,2-a]pyridine core is a rigid, aromatic, electron-rich system, while the appended amine group introduces strong basicity. When utilizing a traditional C18 column, retention is driven almost exclusively by dispersive hydrophobic interactions[5].

To prevent peak tailing caused by secondary interactions with residual surface silanols on the silica support, mobile phases are typically acidified (e.g., pH 2.5 with trifluoroacetic acid). Under these acidic conditions, the basic amine becomes fully protonated, rendering the molecule highly polar. Consequently, the analyte exhibits minimal retention on the hydrophobic C18 phase, often eluting dangerously close to the void volume[6]. Furthermore, C18 lacks the spatial discrimination required to resolve subtle positional isomers (e.g., 2-amine vs. 3-amine derivatives) because their overall hydrophobic footprints are virtually identical.

Comparative Evaluation of Orthogonal Stationary Phases

To overcome the inherent limitations of C18, method developers must leverage orthogonal retention mechanisms—specifically,


 interactions, dipole-dipole interactions, and shape selectivity[7].
  • Pentafluorophenyl (PFP): PFP phases possess an electron-deficient aromatic ring due to the highly electronegative fluorine atoms. This allows the stationary phase to act as a strong Lewis acid, uniquely attracting compounds that can donate electrons (Lewis bases), such as basic amines[6]. Additionally, the polar C–F bonds facilitate dipole and hydrogen-bonding interactions, resulting in massive retention gains for polar imidazo[1,2-a]pyridine amines compared to C18[5].

  • Biphenyl: Biphenyl columns feature two aromatic rings connected by a single bond, providing a highly electron-rich surface. This phase excels at

    
     interactions and shape selectivity. The flexibility of the biphenyl ligand allows it to dynamically conform to the rigid imidazo[1,2-a]pyridine structure, making it the premier choice for separating closely related structural and positional isomers that C18 cannot resolve[8][9].
    
Quantitative Performance Comparison

Table 1: Chromatographic performance of stationary phases for a critical resolution mixture of Imidazo[1,2-a]pyridin-3-amine and its 2-amine regioisomer (Mobile Phase: 0.1% TFA in Water / Acetonitrile).

Stationary PhasePrimary Retention Mechanism(s)Retention Factor (

)
USP Tailing Factor (

)
Isomer Resolution (

)
Suitability for Amines
C18 Hydrophobic (Dispersive)1.21.80.9Poor (Early elution, tailing)
PFP Dipole, H-Bond, Lewis Acid4.51.11.8Excellent (High retention)
Biphenyl

, Shape Selectivity
3.81.22.5Optimal (Best isomer resolution)

Method Development Logic & Workflow

Below is the logical decision tree for screening and selecting the optimal stationary phase for imidazo[1,2-a]pyridine amine purity.

G A Initiate Method Development B Assess Analyte Properties A->B C Select Mobile Phase pH B->C D Orthogonal Column Screening C->D E C18 Phase (Hydrophobic) D->E F PFP Phase (Lewis Acid) D->F G Biphenyl Phase (π-π Selectivity) D->G H Evaluate Resolution E->H Poor Res F->H High Ret G->H Optimal Res I Optimize Gradient H->I J Final Validated Method I->J

Workflow for orthogonal column screening in imidazo[1,2-a]pyridine method development.

Experimental Protocol: Self-Validating Biphenyl Screening Method

To establish a robust, self-validating system, the protocol must include a Critical Resolution Mixture (CRM) to continuously verify the column's spatial selectivity and the mobile phase's ability to suppress secondary interactions.

Materials & Reagents:

  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm (Core-shell architecture is recommended to maximize efficiency and minimize band broadening).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a strong ion-pairing agent, effectively masking residual silanols and improving peak shape for basic amines).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile here. Acetonitrile has its own

    
     electrons, which can interfere with and dampen the 
    
    
    
    interactions between the analyte and the biphenyl stationary phase[8]).

Step-by-Step Methodology:

  • System Preparation: Purge all HPLC lines with fresh mobile phases. Ensure the column oven is strictly maintained at 30°C to ensure reproducible partitioning thermodynamics.

  • Preparation of the Critical Resolution Mixture (CRM): Spike the primary imidazo[1,2-a]pyridine amine sample (1.0 mg/mL) with 1% w/w of its closest known positional isomer (e.g., the 2-amine regioisomer). This CRM acts as the internal validation standard for the method's resolving power.

  • Gradient Elution Profile:

    • Time 0.0 min: 5% B

    • Time 1.0 min: 5% B (Isocratic hold to focus highly polar, protonated amines)

    • Time 10.0 min: 60% B

    • Time 12.0 min: 95% B (Wash step to elute strongly retained hydrophobic impurities)

    • Time 12.1 min: 5% B

    • Time 15.0 min: 5% B (Re-equilibration)

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Monitor via UV at 254 nm, as the imidazo[1,2-a]pyridine core is highly UV-active due to its extended aromatic conjugation[3].

  • System Suitability Criteria (Self-Validation): The method is considered valid for routine batch release only if the resolution (

    
    ) between the primary amine and the spiked regioisomer in the CRM is 
    
    
    
    , and the USP tailing factor (
    
    
    ) for the main peak is
    
    
    .

Conclusion

When developing purity methods for basic, aromatic heterocycles like imidazo[1,2-a]pyridine amines, relying solely on C18 chemistry often leads to analytical dead-ends. By understanding the causality behind retention mechanisms, scientists can strategically deploy PFP columns to leverage Lewis acid-base interactions for bulk retention, or Biphenyl columns to exploit


 and shape selectivity for the baseline resolution of stubborn positional isomers.

References

  • BenchChem. "troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography". BenchChem, 2025. 3

  • Veeprho. "1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium | CAS 198139-38-7". Veeprho. 4

  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work". Chromatography Online, 2020. 6

  • Bentham Science Publishers. "Identification, Characterization, and the Determination of Process-related Impurities in Minodronic Acid Bulk Drug". EurekaSelect, 2021. 1

  • Nacalai Tesque, INC. "Comparison of biphenyl and other aromatic stationary phases". Nacalai. 8

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions. 7

  • MAC-MOD Analytical. "exploring the selectivity of C18 phases with Phenyl and PFP functionality". MAC-MOD.5

  • Select Science. "Why biphenyl is replacing C18 in HPLC". Select Science, 2025. 9

  • RSC Publishing. "Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization...". RSC, 2025. 2

Sources

Comparative Guide: Reactivity & Synthesis of 5-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-methyl and 6-methyl imidazo[1,2-a]pyridine amines. This analysis focuses on the distinct reactivity profiles driven by the "peri-effect" at the C5 position versus the electronic activation at the C6 position, specifically within the context of drug discovery and library synthesis.

Executive Summary: The Steric vs. Electronic Divide

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore (e.g., Zolpidem, Alpidem).[1][2] However, the placement of a methyl substituent on the pyridine ring drastically alters the reactivity landscape.

  • 6-Methyl Derivatives (Distal Modulation): Behave as electronically activated scaffolds. The methyl group at C6 exerts a positive inductive effect (+I) without compromising the steric environment of the reactive C3 center. These are ideal for rapid library expansion via C3-functionalization.

  • 5-Methyl Derivatives (The "Peri-Steric" Wall): Characterized by significant steric hindrance. The C5-methyl group is located in the peri-position relative to the C3 bridgehead. This creates a "steric wall" that retards electrophilic substitution at C3 and hinders the formation of the ring system itself during synthesis.

Strategic Recommendation: Use 6-methyl analogs for initial SAR (Structure-Activity Relationship) exploration where diverse C3-substitution is required. Reserve 5-methyl analogs for late-stage optimization to introduce conformational constraints or block metabolic hotspots, acknowledging the synthetic penalty.[2]

Structural & Electronic Analysis

The reactivity difference stems from the proximity of the methyl group to the N1-C2-C3 imidazole region.

Electronic Resonance & Sterics
  • C3 Nucleophilicity: The C3 position is the most nucleophilic site on the ring, governed by the lone pair on N4 pushing electron density across the conjugated system.

  • 5-Methyl Effect: The C5-methyl group physically occupies the space directly adjacent to C3. This does not significantly reduce the electron density (nucleophilicity) but imposes a severe kinetic barrier to any incoming electrophile (E+).

  • 6-Methyl Effect: The C6-methyl group is spatially removed from C3. It donates electron density into the ring, slightly enhancing the nucleophilicity of C3 and N1 without steric penalty.[2]

Visualization: The Steric Clash

The following diagram illustrates the "Peri-Interaction" unique to the 5-methyl isomer.

G cluster_0 6-Methyl Isomer (Accessible) cluster_1 5-Methyl Isomer (Hindered) node_6Me 6-Methyl-Imidazo[1,2-a]pyridine C3_Site_6 C3 Reactive Site (Open) node_6Me->C3_Site_6 Unobstructed Attack node_5Me 5-Methyl-Imidazo[1,2-a]pyridine Steric_Wall C5-Methyl 'Peri-Wall' node_5Me->Steric_Wall C3_Site_5 C3 Reactive Site (Blocked) Steric_Wall->C3_Site_5 Steric Repulsion

Caption: Comparative steric accessibility of the C3 reaction center. The 5-methyl group creates a direct blockade (peri-interaction), while the 6-methyl group leaves the active site open.

Synthetic Efficiency: Formation of the Core

The synthesis of these scaffolds often utilizes the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation of 2-aminopyridines with


-haloketones. The choice of isomer dramatically affects yield and reaction time.
Precursor Mapping[2]
  • Target: 6-Methylimidazo[1,2-a]pyridine

    
     Start with 2-Amino-5-methylpyridine .
    
  • Target: 5-Methylimidazo[1,2-a]pyridine

    
     Start with 2-Amino-6-methylpyridine .
    
Reaction Kinetics Data

Experimental comparisons reveal that the formation of the 5-methyl scaffold is kinetically disfavored.

Reaction TypePrecursor (Amine)Product (Scaffold)YieldReaction TimeObservation
Ynamide Cyclization 2-Amino-5-methylpyridine6-Methyl 58-63% < 12 hSmooth conversion; standard kinetics.[3]
Ynamide Cyclization 2-Amino-6-methylpyridine5-Methyl 43-48% 24 h Slow reaction ; requires prolonged heating due to steric crowding at the ring-closure nitrogen.
GBB (3-Component) 2-Amino-5-methylpyridine6-Methyl HighFastEfficient multicomponent assembly.

Data Source: Synthesized from comparative studies on ynamide annulations [1].

Reactivity Case Study: C3-Functionalization

Once the scaffold is formed, the most common derivatization in drug discovery is electrophilic substitution at C3 (e.g., formylation, halogenation, arylation).[1][2]

The "All-or-Nothing" Effect

The 5-methyl group often completely shuts down reactions that proceed smoothly on the 6-methyl isomer.

  • Experiment: Visible light-induced perfluoroalkylation at C3.

  • 6-Methyl Outcome: Yields are generally moderate to good (50-80%). The electronic activation helps stabilize the cationic intermediate.

  • 5-Methyl Outcome: 0% Yield (Trace). The bulky perfluoroalkyl radical/electrophile cannot access the C3 position due to the peri-methyl group [2].

Impact on 3-Amino Derivatives

For 3-aminoimidazo[1,2-a]pyridines (products of the GBB reaction), the 5-methyl group hinders the exocyclic amine.[2]

  • Acylation/Amide Coupling: Reacting a 3-amino-5-methylimidazo[1,2-a]pyridine with bulky acid chlorides is difficult.[2]

  • Solution: Use highly activated coupling agents (e.g., HATU) and elevated temperatures, or switch to the 6-methyl isomer if the methyl position is not pharmacologically critical.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)

Optimized for sterically hindered substrates (5-Methyl analogs).[2]

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • 2-Amino-6-methylpyridine (1.0 equiv) [Precursor for 5-Me scaffold]

  • Isocyanide (1.1 equiv)[1][2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Iodine (10 mol%)[1][2]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1][2]

Workflow:

  • Dissolution: Dissolve the aldehyde and 2-amino-6-methylpyridine in MeOH (0.5 M). Stir for 30 mins to allow pre-formation of the imine intermediate. Note: This step is slower for 6-Me-2-aminopyridine; ensure clarity of solution before proceeding.

  • Addition: Add the isocyanide and the catalyst.

  • Reaction:

    • For 6-Methyl scaffold: Stir at Room Temperature (RT) for 12 h.

    • For 5-Methyl scaffold: Heat to 60°C in a sealed tube for 24-48 h . Monitor by TLC/LCMS.

  • Workup: Concentrate solvent. Purify via flash column chromatography (EtOAc/Hexane).

Protocol B: C3-Iodination (Electrophilic Substitution)

Standard benchmarking reaction for scaffold reactivity.[2]

Reagents:

  • Substituted Imidazo[1,2-a]pyridine (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1][2]

  • Solvent: Acetonitrile (ACN)[1][2]

Workflow:

  • Dissolve substrate in ACN (0.1 M) at 0°C.

  • Add NIS portion-wise.

  • Warm to RT.

    • 6-Methyl Isomer: Complete within 1-2 hours.

    • 5-Methyl Isomer: May require heating to 50°C; monitor for side reactions (e.g., degradation) as rate of substitution is competitively slow.[1][2]

Decision Matrix for Drug Design

Use the following logic flow to select the appropriate isomer for your library.

DecisionTree Start Select Methyl Position Q1 Is C3-Functionalization Required? Start->Q1 Branch_Yes Yes (Library Gen) Q1->Branch_Yes Critical Branch_No No (Fixed Core) Q1->Branch_No Rec_6Me Select 6-Methyl Isomer (High Reactivity, Easy Synthesis) Branch_Yes->Rec_6Me Avoid Steric Wall Q2 Is the Methyl Group a Metabolic Blocker? Branch_No->Q2 Q2->Rec_6Me Flexible Rec_5Me Select 5-Methyl Isomer (Expect Low Yields, Synthetic Challenge) Q2->Rec_5Me Must block C5

Caption: Decision tree for selecting between 5-methyl and 6-methyl isomers based on synthetic feasibility and medicinal chemistry goals.

References

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega (2017). URL:[Link] Relevance: Provides quantitative yield comparisons showing the kinetic penalty of synthesizing the 5-methyl scaffold (derived from 6-methyl-2-aminopyridine).

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Source: Molecules (MDPI) (2025). URL:[Link] Relevance: Documents the failure of 5-methyl derivatives in C3-perfluoroalkylation due to steric hindrance, contrasting with the success of other isomers.

  • The Groebke-Blackburn-Bienaymé Reaction. Source: Beilstein Journal of Organic Chemistry (2024). URL:[Link] Relevance: Reviews the synthesis of 3-amino derivatives and the impact of starting material sterics on the multicomponent reaction efficiency.

Sources

Validating synthesis of imidazopyridine derivatives using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating Imidazopyridine Synthesis: A Senior Scientist’s Guide to LC-MS Methodologies

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem and emerging anti-cancer agents. However, the synthesis of these fused heterocycles—particularly via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or condensation pathways—often yields complex mixtures containing regioisomers, unreacted amidines, and oxidative by-products. While NMR remains the gold standard for structural elucidation, it fails in the dynamic environment of reaction monitoring and trace impurity profiling. This guide outlines a high-fidelity LC-MS validation workflow that offers superior sensitivity and throughput for optimizing imidazopyridine synthesis.

The Synthetic Challenge: Why Standard Validation Fails

Synthesizing imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with


-haloketones or isocyanides.
  • The Problem: These reactions are prone to forming "silent" impurities—molecules with identical molecular weights (isobars) or regioisomers that co-elute in standard HPLC-UV methods.

  • The Blind Spot: Thin Layer Chromatography (TLC) often merges these species into a single spot, and NMR requires isolation/purification before it can provide definitive data, slowing down the Design-Make-Test (DMT) cycle.

Strategic Comparison: LC-MS vs. Traditional Methods

To validate a synthesis route effectively, one must choose the right tool for the specific phase of development.

FeatureLC-MS (ESI-Q-TOF/Triple Quad) 1H NMR (300-600 MHz) TLC / HPLC-UV
Primary Utility Reaction monitoring, impurity profiling, trace detection.Structural confirmation, purity assay (quantitative).Quick progress check, bulk purity.
Sensitivity High (Picogram/Femtogram range). Detects <0.1% impurities.Low (Milligram range).[1] Misses trace by-products.Moderate . Limited by chromophore extinction coefficients.
Mixture Analysis Excellent . Resolves co-eluting peaks via

.[2]
Poor . Overlapping signals in crude mixtures make interpretation impossible.Poor . Co-elution is common; no structural data.
Throughput High (5-10 min/sample).Low (10-60 min/sample).High (Parallel processing).
Structural Insight Molecular weight & fragmentation fingerprint.[3]Exact connectivity & stereochemistry.Retention factor (

) only.

Technical Deep Dive: The Validation Workflow

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for validating the synthesis of imidazopyridine derivatives, moving from crude reaction mixture to confirmed product.

G Start Crude Reaction Mixture (GBB or Condensation) Quench Quench & Dilute (MeOH/ACN) Start->Quench LC_Sep LC Separation (C18 / HILIC) Quench->LC_Sep MS_Detect MS Detection (ESI+) Full Scan + Data Dependent MS2 LC_Sep->MS_Detect Decision Is [M+H]+ Observed? MS_Detect->Decision Path_A Analyze Retention Time (RT) vs. Standards Decision->Path_A Yes Optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent) Decision->Optimize No / Low Yield Path_B Analyze Fragmentation (Loss of R-groups, HCN) Path_A->Path_B Validation Synthesis Validated (Proceed to Isolation) Path_B->Validation Consistent Pattern Path_B->Optimize Unexpected Fragments (Isomer/By-product)

Figure 1: Step-by-step analytical workflow for validating imidazopyridine synthesis using LC-MS.

Experimental Protocol: LC-MS Method for Imidazopyridines

This protocol is designed for a generic imidazo[1,2-a]pyridine derivative synthesized via the GBB reaction.

A. Sample Preparation:

  • Quench: Take 20

    
    L of the reaction mixture and quench into 980 
    
    
    
    L of Methanol (HPLC grade).
  • Filter: Pass through a 0.22

    
    m PTFE syringe filter to remove inorganic catalysts (e.g., Copper or Scandium triflate).
    
  • Dilution: Dilute further to ~1

    
    g/mL with Mobile Phase A to prevent detector saturation.
    

B. LC Conditions (Reverse Phase):

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7

    
    m) or Waters Acquity UPLC HSS T3.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization of the basic nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amidines).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temp: 40°C.

C. MS Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive mode).[4][5] Imidazopyridines are basic (

    
     ~5-6) and protonate readily 
    
    
    
    .
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to avoid in-source fragmentation).

  • Scan Range:

    
     100 – 1000.
    

Interpreting the Data: Fragmentation & Impurities[2][5]

Characteristic Fragmentation Patterns

Understanding the MS/MS spectrum is vital for confirming the core scaffold versus regioisomers.

  • Stable Core: The imidazo[1,2-a]pyridine core is highly aromatic and stable. You rarely see cross-ring cleavage of the bicyclic system under standard collision energies (20-40 eV).

  • Substituent Loss:

    • Loss of HCN (

      
       -27):  Characteristic of nitrogen heterocycles, though less common in highly substituted IPs.
      
    • Loss of CO (

      
       -28):  If a carbonyl group is present (e.g., ester or amide side chains).
      
    • Loss of Alkyls:

      
      -Butyl groups (common in GBB isocyanides) often show a loss of isobutene (
      
      
      
      -56).
  • Diagnostic Ions: A strong

    
     base peak is expected. If the base peak is a fragment, the molecule is unstable or the ionization energy is too high.
    
Common Impurity Profiles

When validating a GBB reaction, look for these specific


 signals:
  • Unreacted Amine:

    
    . Elutes early (polar).
    
  • Imine Intermediate: Often observed if the isocyanide addition is slow. Mass = Amine + Aldehyde -

    
    .
    
  • Hydrolysis Product: If the isocyanide hydrolyzes, you may see the formamide byproduct.

Case Study: Distinguishing Regioisomers

Scenario: You are synthesizing a 3-amino-imidazo[1,2-a]pyridine. A common issue is the formation of regioisomers if the starting aminopyridine has a substituent at the 4- or 5-position.

Experimental Observation: LC-MS shows two peaks with the exact same mass (


 358.15).
  • Peak A (RT 4.2 min): Major product.

  • Peak B (RT 4.5 min): Minor impurity (5%).

Validation Strategy:

  • MS/MS Analysis: Peak A shows a dominant fragment corresponding to the loss of the benzyl group. Peak B shows a different fragmentation ratio, suggesting steric hindrance affects the leaving group stability.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. (2019).

  • The Groebke-Blackburn-Bienaymé Reaction. Frontiers in Chemistry. (2019).[6]

  • Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science. (2020).

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. (2008).

  • A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives. BenchChem. (2025).[4]

Sources

Comparison of reductive amination vs nitrile reduction for imidazopyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reductive Amination vs. Nitrile Reduction for Imidazopyridine Amine Synthesis

Introduction

The imidazo[1,2-


]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics like zolpidem and alpidem, as well as a vast array of emerging kinase inhibitors and GPCR ligands[1]. In drug development, appending amine moieties to this heterocyclic core is a critical strategy for modulating solubility, tuning pKa, and establishing key hydrogen-bonding interactions with target proteins.

Two of the most robust and widely deployed methodologies for installing these amine appendages are the reductive amination of imidazopyridine carbaldehydes and the nitrile reduction of imidazopyridine carbonitriles. As a Senior Application Scientist, selecting between these two pathways requires a deep understanding of their mechanistic causality, chemoselectivity profiles, and scalability. This guide objectively evaluates both approaches to empower synthetic chemists in optimizing their route design.

Mechanistic Causality & Strategic Selection

Reductive Amination

Reductive amination involves the condensation of an imidazopyridine carbaldehyde (typically functionalized at the C3 position via Vilsmeier-Haack formylation) with an amine to form an intermediate imine or iminium ion. This intermediate is subsequently reduced in situ by mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)[2].

  • Causality of Selectivity: The success of this reaction relies on a delicate pH-dependent equilibrium. Mild acidic conditions protonate the carbonyl oxygen to accelerate amine attack, and subsequently protonate the resulting carbinolamine to facilitate water elimination. The reducing agent, NaBH(OAc)3, is sterically hindered and electronically deactivated by its electron-withdrawing acetate groups. This prevents it from reducing the unreacted parent aldehyde, allowing it to selectively target the more electrophilic protonated iminium species.

  • Optimal Use Case: This is the premier choice for generating secondary and tertiary amines due to the vast commercial availability of diverse amine building blocks.

Nitrile Reduction

Nitrile reduction directly converts an imidazopyridine carbonitrile into a primary amine. The carbonitrile precursor is often installed via direct cyanation, Sandmeyer-type reactions, or multi-component cyclizations. The reduction requires potent reducing conditions, such as Lithium Aluminum Hydride (LiAlH4), Borane (BH3), or transition-metal mediated reductions (e.g., Raney Ni/H2 or NiCl2/NaBH4)[3][4].

  • Causality of Selectivity: The tightly bound, electron-rich triple bond of the nitrile requires strong hydride donors or catalytic surfaces that can coordinate the nitrogen atom. When using the NiCl2/NaBH4 system, the causality of success lies in the in situ generation of highly active, non-pyrophoric nickel boride (Ni2B) nanoparticles. These nanoparticles coordinate the nitrile and facilitate hydride transfer while remaining mild enough to tolerate halogens that would otherwise undergo dehalogenation under standard Pd/C hydrogenation[4].

  • Optimal Use Case: This method is unparalleled for the direct, one-step synthesis of primary amines without the need for ammonia equivalents or protecting group strategies.

Comparative Data Analysis

To objectively evaluate these methods, the following table summarizes their performance metrics based on standard medicinal chemistry workflows.

ParameterReductive AminationNitrile Reduction
Primary Amine Synthesis Moderate (Requires NH3 equivalents or protected amines like PMB-NH2)Excellent (Direct conversion to -CH2NH2)
Secondary/Tertiary Amines Excellent (Highly modular with diverse amine building blocks)Poor (Requires subsequent alkylation/reductive amination steps)
Chemoselectivity High (Tolerates esters, nitriles, halogens, and nitro groups)Variable (LiAlH4 reduces esters/nitro groups; NiCl2/NaBH4 is milder)
Precursor Accessibility High (Aldehydes readily formed via Vilsmeier-Haack)Moderate to High (Nitriles via cyanation or specific cyclizations)
Scalability & Safety High (Mild reagents, ambient temperature, low exotherm)Moderate (LiAlH4 is hazardous at scale; catalytic methods preferred)

Table 1: Performance comparison of reductive amination vs. nitrile reduction in imidazopyridine synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating critical analytical checkpoints.

Protocol A: Reductive Amination (Synthesis of Secondary/Tertiary Amines)

Objective: Coupling of Imidazo[1,2-a]pyridine-3-carbaldehyde with a secondary amine.

  • Imine Formation: Dissolve the imidazopyridine-3-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv) to adjust the pH to ~4–5.

    • Causality: The acid acts as a proton shuttle, activating the carbonyl for nucleophilic attack and assisting in the elimination of water to drive iminium formation.

  • Validation Checkpoint 1: Stir at room temperature for 1–2 hours. Monitor by LC-MS or TLC (eluent: DCM/MeOH 9:1). Do not proceed until the aldehyde peak is consumed and the iminium/imine intermediate mass is observed.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.

    • Causality: Cooling mitigates the minor exothermic hydride transfer. The stepwise addition prevents localized concentration spikes that could lead to off-target reduction of the heterocycle.

  • Validation Checkpoint 2: Stir for 4–12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3. The evolution of H2 gas validates the destruction of excess active hydride, confirming the reagent was active.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4, and purify via reverse-phase HPLC.

Protocol B: Mild Nitrile Reduction using Nickel Boride (Synthesis of Primary Amines)

Objective: Reduction of Imidazo[1,2-a]pyridine-3-carbonitrile to a primary amine without over-reducing sensitive halogens[4].

  • Preparation: Dissolve the imidazopyridine carbonitrile (1.0 equiv) and NiCl2·6H2O (0.2 equiv) in a mixture of THF/MeOH (1:1, 0.1 M).

  • In Situ Protection (Crucial Step): Add Boc2O (2.0 equiv) to the mixture.

    • Causality: Primary amines generated during nitrile reduction are highly nucleophilic and can attack unreacted imine intermediates, forming unwanted secondary amine dimers. Boc2O immediately traps the primary amine as a stable carbamate, preventing dimerization.

  • Reduction: Cool the flask to 0 °C. Carefully add NaBH4 (7.0 equiv) in small portions.

    • Causality: NaBH4 reacts with NiCl2 to form a black precipitate of nickel boride (Ni2B), which acts as the active catalytic surface for the reduction.

  • Validation Checkpoint: The immediate formation of a black, finely dispersed precipitate accompanied by vigorous effervescence confirms the successful generation of the active Ni2B catalyst. Monitor by TLC until the nitrile is consumed.

  • Workup: Quench with diethylenetriamine to chelate the nickel salts (the solution will turn a deep purple/blue, validating successful chelation), filter through a pad of Celite to remove insoluble borides, and extract the filtrate with EtOAc.

Decision Workflow Diagram

The following logical matrix illustrates the decision-making process for selecting the appropriate amination strategy based on the target molecule's structural requirements.

G Start Imidazopyridine Amine Target AmineType Primary, Secondary, or Tertiary? Start->AmineType Primary Primary Amine AmineType->Primary NH2 needed SecTert Secondary/Tertiary Amine AmineType->SecTert NHR / NRR' needed RedAm Reductive Amination (Aldehyde + Amine + NaBH(OAc)3) Primary->RedAm Via NH3 equivalents (e.g., PMB-NH2) Nitrile Nitrile Reduction Primary->Nitrile Direct conversion SecTert->RedAm Preferred Method Sens Sensitive Functional Groups? (e.g., Esters, Halogens) Nitrile->Sens LiAlH4 Avoid LiAlH4 Use NiCl2/NaBH4 or H2/Raney Ni Sens->LiAlH4 Yes Standard Standard LiAlH4 or BH3 Sens->Standard No

Decision matrix for selecting between reductive amination and nitrile reduction.

References

  • [2] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central (PMC). Available at:[Link]

  • [1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • [3] Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. Available at:[Link]

Sources

Reference Standards for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical qualification, selection, and analytical application of reference standards for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , a critical pharmacophore in the development of P-CABs (Potassium-Competitive Acid Blockers), kinase inhibitors, and anti-infective agents.

A Technical Comparison & Qualification Guide

Executive Summary & Strategic Context

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 2102411-52-7 for HCl salt) is a "privileged scaffold" intermediate. Its imidazo[1,2-a]pyridine core is structurally significant in medicinal chemistry, serving as the bioisosteric anchor for various therapeutic classes, including SMAD3 inhibitors (oncology), anti-ulcer agents (P-CAB analogs), and anti-leishmanial hits .

For drug development professionals, the analytical challenge lies not in the detection of this molecule, but in the regiospecific confirmation of the 5-methyl substitution and the quantification of potential isomers (6-, 7-, or 8-methyl analogs) that possess vastly different biological activities. This guide compares available reference standard grades and establishes a self-validating protocol for their qualification.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade is a function of the development phase. Using a "Building Block" grade for GMP impurity profiling is a critical compliance risk.

FeatureOption A: Research Grade (Building Block) Option B: Primary/Secondary Reference Standard Option C: Custom Certified Reference Material (CRM)
Purity 95% - 97% (Area %)> 99.0% (Mass Balance)> 99.5% (Metrologically Traceable)
Identity Data 1H-NMR, LC-MS (Basic)1H/13C-NMR, 2D-NMR (NOESY), IR, MSFull Characterization + qNMR
Regio-Purity High Risk: Isomers often co-elute.Validated: Isomer content quantified.Guaranteed: Isomer-free.
Water/Solvent Not typically quantified.TGA/KF and GC-Headspace included.Certified values with uncertainty budget.
Primary Use Early SAR, Library Synthesis.Method Validation, Impurity Marker.GMP Release Testing, Calibration.
Cost/Lead Time Low / ImmediateMedium / 2-4 WeeksHigh / 3-6 Months
Technical Insight: The "Regioisomer Trap"

The synthesis of this moiety typically starts from 6-methylpyridin-2-amine . If the starting material contains trace amounts of 3-, 4-, or 5-methyl isomers, the resulting cyclized product will be a mixture of methylimidazo[1,2-a]pyridine isomers.

  • Critical Risk: Standard C18 HPLC gradients often fail to resolve the 5-methyl isomer from the 6-methyl isomer.

  • Solution: Your reference standard must have 2D-NMR (NOESY) data confirming the spatial proximity of the Methyl-H to the H-6 proton on the ring, distinguishing it from other isomers.

Analytical Qualification Workflow

The following diagram illustrates the decision logic for qualifying an incoming batch of this standard, ensuring it meets the rigor required for IND-enabling studies.

QualificationWorkflow Start Incoming Standard (White to Pale Yellow Solid) ID_Check Identity Verification (1H-NMR + LC-MS) Start->ID_Check Regio_Check Regiospecificity Check (NOESY / HMBC) ID_Check->Regio_Check Mass ok Purity_Check Purity Assessment (HPLC-UV + KF + ROI) Regio_Check->Purity_Check Isomer confirmed Decision Does it meet Specs? Purity_Check->Decision Approve_Early Release for Early Discovery (SAR) Decision->Approve_Early Purity >95% Isomer known Approve_GMP Release for GMP/GLP Use Decision->Approve_GMP Purity >99% Isomers <0.1% Reject Quarantine / Purify Decision->Reject Fail

Figure 1: Analytical qualification workflow for (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine standards, emphasizing the critical regiospecificity check.

Validated Experimental Protocols

Protocol A: Regiospecific Identity Confirmation (NMR)

Objective: Distinguish the 5-methyl isomer from 6-, 7-, or 8-methyl analogs. Solvent: DMSO-d6 (Preferred for solubility of HCl salts).

  • 1H-NMR (Proton):

    • Observe the singlet methyl peak around δ 2.4 - 2.6 ppm .

    • Observe the aromatic region (δ 6.5 - 8.5 ppm). The 5-methyl substitution pattern creates a specific coupling pattern (doublet-doublet-doublet or similar depending on resolution) for the remaining ring protons (H-6, H-7, H-8).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial Step: Look for a cross-peak (correlation) between the Methyl group protons and the H-6 aromatic proton .

    • Interpretation: Only the 5-methyl isomer places the methyl group in close spatial proximity to H-6. The 6-methyl isomer would not show this specific through-space interaction to a neighbor in the same way (it would couple to H-5 and H-7).

Protocol B: Purity by HPLC-UV (Reverse Phase)

Objective: Quantify purity and detect late-eluting synthetic impurities (e.g., bis-alkylated byproducts).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent essential for the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Acceptance Criteria: Main peak retention time ~6-8 min (system dependent). Area % > 98.0% for quantitative standards.

Synthesis & Impurity Pathway

Understanding the origin of the standard helps in anticipating impurities. The formation of the imidazo[1,2-a]pyridine core is a condensation reaction.

SynthesisPathway SM1 6-Methylpyridin-2-amine (Starting Material) Intermediate Cyclization Intermediate SM1->Intermediate + Reagent Reagent Alpha-Halo Ketone/Aldehyde Reagent->Intermediate Product (5-Methylimidazo[1,2-a] pyridin-3-yl)methanamine Intermediate->Product - H2O / - HX Impurity Regioisomer Impurity (if SM1 is impure) Intermediate->Impurity Side Reaction

Figure 2: Simplified synthesis pathway highlighting the origin of potential regio-impurities.

References

  • PubChem. (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Hydrochloride.[1] National Library of Medicine. [Link]

  • Griffith University. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. [Link]

Sources

Safety Operating Guide

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Respiratory Irritant.[1] Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2] Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 2102411-52-7, typically found as HCl salt) is a nitrogen-containing fused heterocyclic amine.[1][3] Its disposal protocols are dictated by its basic (alkaline) nature and potential biological activity (kinase inhibition/toxicity).[1][2]

Part 2: Chemical Profile & Hazard Assessment

To ensure safety, you must understand the causality behind the disposal logic.[2] This compound is not inert trash; it is a reactive chemical species.[1][2]

PropertyDescriptionDisposal Implication
Functional Group Primary Amine (-NH₂)Base Sensitivity: Reacts exothermically with strong acids.[1] Do not mix with acid waste streams without neutralization or specific segregation.[1][2]
Core Structure Imidazo[1,2-a]pyridineThermal Stability: Requires high-temperature incineration (>1000°C) to fully mineralize the nitrogenous rings and prevent toxic emissions.[1]
Toxicity Class Acute Tox.[1][2][4][5] (Oral/Dermal)Contact Hazard: Dust generation during disposal handling is the primary exposure risk.[1][2] Double-bagging is mandatory.[1][2]
Physical State Solid / PowderParticulate Risk: High risk of aerosolization.[1][2] All transfer operations must occur inside a fume hood.[1][2]

Part 3: Waste Segregation & Compatibility

Proper segregation is the first line of defense against laboratory accidents.[1][2]

Incompatibility Matrix
  • DO NOT MIX WITH:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire or explosion due to the organic amine acting as a fuel source.

    • Strong Acids (e.g., Concentrated HCl, H₂SO₄): Causes immediate exothermic salt formation and potential spattering.

    • Halogenated Solvents: While often chemically compatible, mixing non-halogenated solids with halogenated liquids increases disposal costs significantly.[1][2] Keep separate unless already dissolved.[1][2][6]

Waste Stream Decision Tree

The following workflow dictates the logical path for disposing of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in various states.

DisposalWorkflow Start Waste Generation (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag in Polyethylene Bags Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck SolidContainer Container: Wide-Mouth HDPE Jar SolidAction->SolidContainer Labeling Labeling: 'Toxic Organic Waste' List Chemical Name Fully SolidContainer->Labeling Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo HaloContainer Container: Halogenated Organic Waste Carboy Halo->HaloContainer NonHaloContainer Container: Non-Halogenated Organic Waste Carboy NonHalo->NonHaloContainer HaloContainer->Labeling NonHaloContainer->Labeling Final Transfer to EHS / Licensed Contractor Labeling->Final

Caption: Operational workflow for segregating and packaging (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine waste based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder)

Use this protocol for expired reagents, synthesis byproducts, or spill cleanup residues.

  • PPE Preparation: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] Respiratory protection (N95 or P100) is required if working outside a fume hood.[1][2]

  • Containment:

    • Transfer the solid into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.[1][2]

    • Place this sealed bag into a second bag (double-bagging) to prevent exterior contamination.

  • Secondary Container: Place the double-bagged waste into a wide-mouth HDPE (High-Density Polyethylene) screw-top jar .

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine"[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste or reaction solvents containing the compound.[1]

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[2]

  • pH Check: If the solution is acidic (pH < 4), slowly neutralize with a dilute base (like Sodium Bicarbonate) to pH 6-8 before adding to the waste carboy.[1][2]

    • Reasoning: Adding an acidic amine solution to a general organic waste container that might contain basic residues can cause heat generation or gas evolution.[1][2]

  • Transfer: Pour into the appropriate waste carboy (Halogenated or Non-Halogenated) using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste container.[1][2]

Part 5: Emergency Spill Procedures

Minor Spill (< 5g)

  • Alert: Notify nearby personnel.

  • Isolate: Mark the area.

  • PPE: Don double nitrile gloves, goggles, and a dust mask/respirator.[2]

  • Clean Up:

    • Cover the powder with wet paper towels (dampened with water or methanol) to prevent dust aerosolization.[1][2]

    • Wipe up the material carefully, folding the towels inward.[2]

    • Clean the surface with a soap/water solution to remove amine residues.[1][2]

  • Disposal: Place all contaminated towels and gloves into a solid waste bag (Protocol A).

Major Spill (> 5g or High Concentration Solution)

  • Evacuate: Clear the lab immediately.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Contact EHS: Do not attempt cleanup without EHS supervision due to potential acute toxicity risks.[1][2]

References

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (Analog).[1]Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for (2-(o-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine. PubChem.[1][2][5] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][8] National Academies Press.[1][2] Link

  • BenchChem. (2025).[1][2][8] Proper Disposal Procedures for Organic Amines.[1][2]Link[1]

  • Fisher Scientific. (2025).[1][2][7] Safety Data Sheet: Pyridin-3-ylmethanamine.[1][5]Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.